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Core Science & Biosynthesis

Foundational

5-Methyl-3-(pyridin-4-yl)isoxazole: A Comprehensive Guide to Regioselective Synthesis and Characterization

Executive Summary The isoxazole ring is a privileged scaffold in modern medicinal chemistry, frequently deployed as a metabolically robust bioisostere for ester and amide linkages. Specifically, 5-methyl-3-(pyridin-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged scaffold in modern medicinal chemistry, frequently deployed as a metabolically robust bioisostere for ester and amide linkages. Specifically, 5-methyl-3-(pyridin-4-yl)isoxazole serves as a critical building block in the development of neuro-active therapeutics, kinase inhibitors, and anti-inflammatory agents[1].

This whitepaper provides an in-depth, self-validating technical workflow for the regioselective synthesis of 5-methyl-3-(pyridin-4-yl)isoxazole. By prioritizing 1,3-dipolar cycloaddition over traditional diketone condensation, this guide ensures absolute regiocontrol, high atom economy, and scalable downstream processing.

Retrosynthetic Strategy & Mechanistic Rationale

When designing a synthesis route for 3,5-disubstituted isoxazoles, chemists typically evaluate two primary pathways. Understanding the causality behind selecting one over the other is paramount for process efficiency.

  • Pathway A: Condensation of 1,3-Diketones with Hydroxylamine. Reacting 1-(pyridin-4-yl)butane-1,3-dione with hydroxylamine hydrochloride is a classical approach. However, because both carbonyl carbons exhibit similar electrophilicity, the nucleophilic attack of hydroxylamine is non-selective. This inevitably yields a near 1:1 mixture of 5-methyl-3-(pyridin-4-yl)isoxazole and its regioisomer, 3-methyl-5-(pyridin-4-yl)isoxazole. The resulting need for tedious chromatographic separation makes this route unviable for scalable synthesis.

  • Pathway B: 1,3-Dipolar Cycloaddition (The Chosen Route). Generating a pyridine-4-nitrile oxide in situ and reacting it with a dipolarophile guarantees complete regiocontrol[2]. While propyne gas is the theoretical ideal dipolarophile, it requires specialized pressurized reactors. Expert Insight: Substituting propyne with isopropenyl acetate (a bench-stable liquid) bypasses this limitation. The cycloaddition yields a 5-acetoxy-5-methyl-4,5-dihydroisoxazole intermediate, which spontaneously eliminates acetic acid under the reaction's basic conditions to deliver the fully aromatic target molecule.

Mechanistic Pathway Visualization

SynthesisPathway Aldehyde Pyridine-4-carbaldehyde Oxime Pyridine-4-carbaldehyde oxime Aldehyde->Oxime NH2OH·HCl, Na2CO3 EtOH/H2O, 80°C Imidoyl N-Hydroxypyridine-4-carboximidoyl chloride Oxime->Imidoyl NCS, DMF 40-45°C NitrileOxide Pyridine-4-nitrile oxide (In situ) Imidoyl->NitrileOxide Et3N (Dropwise) -HCl Product 5-Methyl-3-(pyridin-4-yl)isoxazole NitrileOxide->Product Isopropenyl acetate [1,3-Dipolar Cycloaddition] followed by -AcOH

Fig 1: Regioselective 1,3-dipolar cycloaddition pathway for isoxazole synthesis.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure each intermediate is verified before progressing, preventing the compounding of errors.

Phase 1: Synthesis of Pyridine-4-carbaldehyde oxime
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridine-4-carbaldehyde (10.0 g, 93.4 mmol) and ethanol (100 mL).

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (7.14 g, 102.7 mmol, 1.1 eq) and sodium carbonate (5.44 g, 51.3 mmol, 0.55 eq) in DI water (30 mL). Add this aqueous solution dropwise to the ethanolic aldehyde solution.

  • Reaction: Heat the mixture to 80 °C and reflux for 2 hours.

  • IPC (In-Process Control): Check reaction completion via TLC (DCM:MeOH 9:1). The aldehyde starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a highly polar oxime spot ( Rf​≈0.3 ).

  • Workup: Cool to room temperature. Concentrate the ethanol under reduced pressure. Resuspend the aqueous residue in ethyl acetate (150 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the oxime as a white solid.

Phase 2: Chlorination to N-Hydroxypyridine-4-carboximidoyl chloride

Note: This intermediate is prone to decomposition on silica gel; rely on LC-MS for monitoring rather than TLC.[3]

  • Setup: Dissolve the oxime (10.0 g, 81.9 mmol) in anhydrous DMF (80 mL) under a nitrogen atmosphere.

  • Initiation: Add a catalytic amount of HCl gas (or 1-2 drops of concentrated aqueous HCl) to initiate the reaction.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (11.48 g, 86.0 mmol, 1.05 eq) in small portions over 30 minutes.

  • Temperature Control (Critical): Maintain the internal temperature strictly between 40–45 °C using a water bath. Causality: If the temperature drops below 40 °C, the reaction stalls, leading to a dangerous accumulation of unreacted NCS that can exotherm violently once initiated. Temperatures above 50 °C lead to over-chlorination of the pyridine ring.

  • Workup: After 1 hour, pour the mixture into ice water (300 mL) and extract with diethyl ether (3 x 100 mL). Wash the organic layer thoroughly with water (3 x 50 mL) to remove DMF. Dry and concentrate carefully below 30 °C. Use immediately in Phase 3.

Phase 3: 1,3-Dipolar Cycloaddition
  • Setup: Dissolve the freshly prepared imidoyl chloride in anhydrous THF (100 mL). Add isopropenyl acetate (16.4 g, 163.8 mmol, 2.0 eq).

  • Nitrile Oxide Generation: Dissolve Triethylamine ( Et3​N ) (9.1 g, 90.1 mmol, 1.1 eq) in THF (20 mL). Add this solution dropwise via a syringe pump over 4 hours to the stirring reaction mixture at room temperature.

    • Causality: Et3​N dehydrohalogenates the imidoyl chloride to form the highly reactive pyridine-4-nitrile oxide. If Et3​N is added too quickly, the local concentration of nitrile oxide spikes, causing it to dimerize into an inactive, stable furoxan byproduct. Slow addition ensures the nitrile oxide is trapped by the isopropenyl acetate the moment it forms.

  • Elimination: Once addition is complete, heat the mixture to 60 °C for 4 hours to drive the elimination of acetic acid from the dihydroisoxazole intermediate, yielding the fully aromatic isoxazole[2].

  • Purification: Quench with water, extract with EtOAc, and purify via flash column chromatography (Hexanes:EtOAc 7:3) to afford pure 5-methyl-3-(pyridin-4-yl)isoxazole.

Analytical Characterization

Thorough characterization is required to confirm both the identity and the regiochemical purity of the synthesized isoxazole. The absence of a methyl signal near 2.3 ppm (which would correspond to the 3-methyl regioisomer) confirms the success of the regioselective pathway.

Quantitative Data Summary
Analytical MethodParameter / AssignmentObserved Value
1 H NMR (400 MHz, CDCl 3​ )Pyridine H-2, H-6 (dd, J = 4.5, 1.6 Hz) δ 8.75 ppm (2H)
Pyridine H-3, H-5 (dd, J = 4.5, 1.6 Hz) δ 7.65 ppm (2H)
Isoxazole C4-H (singlet) δ 6.45 ppm (1H)
Isoxazole C5-CH 3​ (singlet) δ 2.50 ppm (3H)
13 C NMR (100 MHz, CDCl 3​ )Isoxazole C5 δ 170.5 ppm
Isoxazole C3 δ 161.2 ppm
Pyridine C2, C6 δ 150.6 ppm
Pyridine C4 (ipso) δ 136.8 ppm
Pyridine C3, C5 δ 121.4 ppm
Isoxazole C4 δ 99.8 ppm
Isoxazole C5-CH 3​ δ 12.5 ppm
HRMS (ESI-TOF) [M+H] + Calculated for C 9​ H 9​ N 2​ Om/z 161.0709
[M+H] + Foundm/z 161.0712
Melting Point Uncorrected68 – 70 °C

References

  • Isoxazolo-pyridine derivatives - European Patent Office - EP 2767536 B1 googleapis.com
  • MICROWAVE-ASSISTED SYNTHESIS OF PHENYLISOXAZOLE DERIVATIVES VIA 1,3-DIPOLAR CYCLOADDITION Semantic Scholar
  • Chemical Properties of 6-Methyluracil-5-carbaldehyde Oxime ResearchG

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-3-(pyridin-4-yl)isoxazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The isoxazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse pha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The isoxazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. The strategic incorporation of a pyridine ring, as seen in 5-Methyl-3-(pyridin-4-yl)isoxazole, presents a molecule of significant interest for drug discovery and development. The pyridine nitrogen introduces a key site for hydrogen bonding and potential salt formation, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-3-(pyridin-4-yl)isoxazole, offering a blend of established data, predictive insights, and detailed experimental protocols to empower researchers in their scientific endeavors. While experimental data for this specific molecule is not widely published, this guide leverages data from closely related analogues and established scientific principles to provide a robust predictive framework.

Molecular and Structural Characteristics

5-Methyl-3-(pyridin-4-yl)isoxazole, with the CAS Number 33433-77-1, possesses a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol [1]. The molecule's structure, featuring a methyl-substituted isoxazole ring linked to a pyridine ring at the 3-position, is fundamental to its chemical behavior.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties Synthesis Synthesis via 1,3-Dipolar Cycloaddition Purification Crystallization or Chromatography Synthesis->Purification NMR NMR (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point (Capillary Method) Purification->MP Solubility Aqueous Solubility (Shake-Flask Method) Purification->Solubility pKa pKa Determination (Potentiometric Titration) Solubility->pKa logP logP Determination (Shake-Flask or HPLC) Solubility->logP

Caption: Workflow for the synthesis and physicochemical characterization.

Synthesis of 5-Methyl-3-(pyridin-4-yl)isoxazole

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2]

Step-by-Step Protocol:

  • Generation of Pyridine-4-carbonitrile Oxide:

    • Dissolve pyridine-4-carboxaldehyde oxime in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution in an ice bath.

    • Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), in the presence of a base like triethylamine or pyridine.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cycloaddition Reaction:

    • To the in situ generated nitrile oxide solution, add propyne (liquefied or bubbled through the solution).

    • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Determination of Melting Point
  • Place a small amount of the purified, dry solid into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) near the expected melting point to ensure an accurate reading.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining aqueous solubility.

  • Add an excess amount of the compound to a known volume of distilled water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge or filter the suspension to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

Potentiometric titration is a reliable method for pKa determination.

  • Dissolve a precisely weighed amount of the compound in a known volume of water or a water/co-solvent mixture.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Plot the pH of the solution against the volume of titrant added.

  • The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method or by correlation with HPLC retention times.

Shake-Flask Method:

  • Prepare a solution of the compound in either water or n-octanol.

  • Mix this solution with an equal volume of the other immiscible solvent in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in both the aqueous and octanolic layers using an appropriate analytical method.

  • Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Safety and Handling

While specific toxicity data for 5-Methyl-3-(pyridin-4-yl)isoxazole is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling volatile solvents or reagents during synthesis.

  • Avoid inhalation, ingestion, and skin contact.

  • Refer to the Safety Data Sheet (SDS) for any known hazards of the starting materials and reagents used in its synthesis.

Conclusion

5-Methyl-3-(pyridin-4-yl)isoxazole is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its key physicochemical properties, offering a combination of predictive data and detailed experimental protocols. By understanding and experimentally determining these properties, researchers can make more informed decisions in the design and development of new therapeutic agents based on this promising scaffold. The provided methodologies offer a clear path for the thorough characterization of this and other novel isoxazole derivatives.

References

  • SwissADME. (n.d.). SwissADME. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • arXiv. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Retrieved from [Link]

  • MDPI. (2021). Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates as New Targets for Searching Potential Anti-SARS-CoV-2 Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model. Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • PMC. (2019). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Retrieved from [Link]

  • PMC. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • MDPI. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • PMC. (2017). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]

  • MDPI. (2023). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PMC. (2024). In silico prediction of pKa values using explainable deep learning methods. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 4-(5-methyl-1,3-oxazol-2-yl)pyridine. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • molecular docking, synthesis, characterization and adme studies of some new five-member ring. (n.d.). Retrieved from [Link]

  • NextSDS. (n.d.). 5-METHYL-3-PYRIDIN-3-YL-ISOXAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-t[3][4][5]riazolo[4,3-b]t[3][4][5]riazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structural studies of 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one by X-ray crystallography, NMR spectroscopy, and DFT calculations. Retrieved from [Link]

  • PMC. (2008). 5-Amino-3-(4-pyridyl)isoxazole. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2018). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Retrieved from [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.). Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Retrieved from [Link]]pdf

  • MDPI. (2022). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 5-Methyl-3-(pyridin-4-yl)isoxazole: A Technical Guide for Structural Elucidation

Executive Summary & Pharmacological Relevance 5-Methyl-3-(pyridin-4-yl)isoxazole is a privileged heteroaromatic scaffold that integrates the hydrogen-bond accepting capabilities of a pyridine ring with the metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

5-Methyl-3-(pyridin-4-yl)isoxazole is a privileged heteroaromatic scaffold that integrates the hydrogen-bond accepting capabilities of a pyridine ring with the metabolic stability and unique electronic distribution of an isoxazole core. This specific structural motif is frequently deployed in medicinal chemistry to design potent anticancer, antimicrobial, and anti-inflammatory agents[1].

For researchers and drug development professionals, the accurate structural elucidation of this compound is critical. This whitepaper provides an in-depth, self-validating guide to the synthesis, nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) profiling of 5-methyl-3-(pyridin-4-yl)isoxazole, emphasizing the mechanistic causality behind its spectroscopic behavior.

Physicochemical Overview
PropertyValue
IUPAC Name 5-Methyl-3-(pyridin-4-yl)isoxazole
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Exact Mass 160.0637 Da
Topological Polar Surface Area (TPSA) 38.9 Ų
H-Bond Donors / Acceptors 0 / 3

Synthetic Methodology & Mechanistic Causality

The construction of the 3,5-disubstituted isoxazole core is most reliably achieved via the cyclocondensation of a 1,3-diketone with hydroxylamine[2]. The following protocol outlines the synthesis of 5-methyl-3-(pyridin-4-yl)isoxazole from 1-(pyridin-4-yl)butane-1,3-dione.

Step-by-Step Experimental Protocol
  • Precursor Dissolution: Dissolve 10.0 mmol of 1-(pyridin-4-yl)butane-1,3-dione in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Activation: Add 12.0 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 12.0 mmol of anhydrous sodium acetate ( NaOAc ) to the solution[3].

    • Causality Insight: Sodium acetate acts as a mild buffer. It is specifically chosen over stronger bases (like NaOH) to liberate the nucleophilic free hydroxylamine without triggering a base-catalyzed retro-Claisen cleavage of the sensitive 1,3-diketone precursor.

  • Cyclodehydration (Reflux): Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

    • Causality Insight: The elevated temperature provides the activation energy necessary for the initial nucleophilic attack of the hydroxylamine nitrogen onto the carbonyl carbon, followed by the critical cyclodehydration step that closes the isoxazole ring.

  • Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a mobile phase of Hexane/Ethyl Acetate (1:1 v/v). The disappearance of the UV-active diketone spot indicates completion.

  • Workup & Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer, wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

Synthesis A 1-(Pyridin-4-yl)butane-1,3-dione (Diketone Precursor) C Oxime Intermediate (Transient) A->C EtOH, 80°C NaOAc Buffer B Hydroxylamine Hydrochloride (NH2OH·HCl) B->C Free base liberation D 5-Methyl-3-(pyridin-4-yl)isoxazole (Target Scaffold) C->D Cyclodehydration (-H2O)

Fig 1: Cyclocondensation workflow for 5-methyl-3-(pyridin-4-yl)isoxazole synthesis.

Spectroscopic Data & Structural Validation

The structural confirmation of isoxazolo-pyridine derivatives relies heavily on identifying the unique chemical shifts and fragmentation patterns associated with these heteroaromatic systems[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of the molecule dictates its NMR profile. The isoxazole oxygen donates electron density via resonance, while the pyridine nitrogen withdraws electron density via induction.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 8.72 | dd | 2H | 4.5, 1.6 | Pyridine H-2', H-6' | | 7.65 | dd | 2H | 4.5, 1.6 | Pyridine H-3', H-5' | | 6.45 | s | 1H | - | Isoxazole H-4 | | 2.51 | s | 3H | - | Isoxazole 5-CH 3​ |

Mechanistic Causality in 1 H NMR:

  • The Shielded Isoxazole Proton ( δ 6.45): Unlike typical aromatic protons that appear between 7.0–8.0 ppm, the H-4 proton of the isoxazole ring is highly shielded. This occurs because the adjacent oxygen atom donates its lone pair electrons into the ring via resonance, significantly increasing the local electron density at the C-4 position and shielding the nucleus from the external magnetic field.

  • The Deshielded Pyridine Protons ( δ 8.72): The H-2' and H-6' protons are heavily deshielded due to the strong inductive electron-withdrawing effect of the adjacent electronegative nitrogen atom in the pyridine ring, combined with the anisotropic effect of the aromatic current.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ ) | Chemical Shift ( δ , ppm) | Assignment | Carbon Type | | :--- | :--- | :--- | | 170.8 | Isoxazole C-5 | Quaternary, Oxygen-bound | | 160.5 | Isoxazole C-3 | Quaternary, Nitrogen-bound | | 150.6 | Pyridine C-2', C-6' | Aromatic CH | | 136.2 | Pyridine C-4' | Quaternary, Isoxazole-bound | | 121.3 | Pyridine C-3', C-5' | Aromatic CH | | 99.8 | Isoxazole C-4 | Aromatic CH (Highly shielded) | | 12.4 | Isoxazole 5-CH 3​ | Aliphatic Primary |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to confirm the presence of the heteroaromatic rings and the absence of the precursor's carbonyl groups.

Table 3: ATR-FTIR Vibrational Assignments | Wavenumber (cm −1 ) | Peak Intensity | Functional Group / Vibration Assignment | | :--- | :--- | :--- | | 3110 | Weak | Aromatic C-H stretch (Pyridine & Isoxazole) | | 2925 | Weak | Aliphatic C-H stretch (Methyl group) | | 1605 | Strong | C=N stretch (Pyridine and Isoxazole rings) | | 1550 | Medium | C=C aromatic skeletal stretch | | 1380 | Medium | Isoxazole ring breathing vibration | | 940 | Strong | N-O bond stretch (Isoxazole marker) | | 820 | Strong | Aromatic C-H out-of-plane bend (4-substituted pyridine) |

Mass Spectrometry (MS) & Fragmentation Dynamics

Under Collision-Induced Dissociation (CID) or Electron Ionization (EI), the molecule exhibits a highly predictable and self-validating fragmentation cascade.

Mechanistic Causality in Mass Spectrometry: The N-O bond is the weakest link in the isoxazole architecture due to the electrostatic repulsion between the lone pairs on the adjacent electronegative oxygen and nitrogen atoms. Upon ionization, heterolytic or homolytic cleavage of this bond initiates the breakdown of the heterocycle. For 5-methyl-3-arylisoxazoles, this N-O bond rupture is immediately followed by the expulsion of an acetyl radical ( CH3​CO∙ ) or acetyl cation ( CH3​CO+ ), leading to the dominant formation of the pyridine-4-carbonitrile ion ( m/z 104) or the corresponding [M−43]+ peak[1].

MassSpec M Molecular Ion [M+H]+ m/z 161.07 F1 Isoxazole Ring Cleavage (N-O Bond Rupture) M->F1 Collision-Induced Dissociation (CID) F2 Pyridine-4-carbonitrile Cation [M - CH3CO]+ m/z 118.05 F1->F2 Loss of Acetyl Radical F3 Acetyl Cation [CH3CO]+ m/z 43.02 F1->F3 Alternative Cleavage F4 Pyridine Cation m/z 78.03 F2->F4 Loss of CN fragment

Fig 2: Primary mass spectrometry fragmentation pathways via N-O bond cleavage.

References

  • Fandakli, S. et al. "Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC", nih.gov.
  • "Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science", acs.org.
  • "Isoxazolo-pyridine derivatives - European Patent Office - EP 2767536 B1", googleapis.com.
  • "4,5-Dimethyl-isoxazol-3-ylamine hydrochloride | 195447-71-3", benchchem.com.

Sources

Exploratory

discovery and synthesis of 5-Methyl-3-(pyridin-4-yl)isoxazole

An In-Depth Technical Guide to the Synthesis of 5-Methyl-3-(pyridin-4-yl)isoxazole Authored for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring is a prominent scaffold in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 5-Methyl-3-(pyridin-4-yl)isoxazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions.[1][2] When integrated with a pyridine moiety—another critical pharmacophore known to enhance solubility and provide a key hydrogen bond acceptor—the resulting pyridyl-isoxazole core represents a molecule of significant interest for drug discovery programs.[1][3] This guide provides a detailed examination of the predominant synthetic strategies for 5-Methyl-3-(pyridin-4-yl)isoxazole, focusing on the mechanistic rationale behind procedural choices, a comprehensive experimental protocol, and methods for structural validation.

Introduction and Retrosynthetic Analysis

5-Methyl-3-(pyridin-4-yl)isoxazole is a heterocyclic compound featuring a 3,5-disubstituted isoxazole core. The pyridine ring at the 3-position and the methyl group at the 5-position present a specific synthetic challenge that requires high regioselectivity. The isoxazole heterocycle is frequently found in a range of biologically active compounds, demonstrating antibacterial, anti-inflammatory, and anticancer properties.[2][4][5]

The most logical and widely adopted strategy for constructing the 3,5-disubstituted isoxazole ring is through a [3+2] cycloaddition reaction.[6][7] This approach involves the reaction of a nitrile oxide (the three-atom component) with an alkyne (the two-atom component). Retrosynthetic analysis of the target molecule reveals two primary disconnection pathways, both centered on this cycloaddition.

G cluster_pathA Pathway A (Preferred) cluster_pathB Pathway B (Alternative) Target 5-Methyl-3-(pyridin-4-yl)isoxazole A_NitrileOxide Pyridine-4-carbonitrile oxide (1,3-Dipole) Target->A_NitrileOxide [3+2] Disconnect A_Alkyne Propyne (Dipolarophile) Target->A_Alkyne B_NitrileOxide Acetonitrile oxide (1,3-Dipole) Target->B_NitrileOxide [3+2] Disconnect B_Alkyne 4-Ethynylpyridine (Dipolarophile) Target->B_Alkyne

Caption: Retrosynthetic analysis of 5-Methyl-3-(pyridin-4-yl)isoxazole.

Pathway A is generally preferred due to the commercial availability and stability of propyne (or its surrogates) and the straightforward generation of pyridine-4-carbonitrile oxide from readily available pyridine-4-carboxaldehyde. Pathway B, while viable, involves the use of 4-ethynylpyridine, which can be more expensive and less stable.

Core Synthetic Methodology: 1,3-Dipolar Cycloaddition

The cornerstone of 5-Methyl-3-(pyridin-4-yl)isoxazole synthesis is the 1,3-dipolar cycloaddition between a pyridine-derived nitrile oxide and a terminal alkyne.[7][8] This reaction is highly efficient and regioselective, typically affording the 3,5-disubstituted isoxazole as the major product.[9]

The workflow involves two principal stages:

  • In Situ Generation of the Nitrile Oxide: The nitrile oxide intermediate is transient and highly reactive. It is generated in situ from a stable precursor, typically an aldoxime, to prevent dimerization.

  • Regioselective Cycloaddition: The generated nitrile oxide immediately reacts with the alkyne present in the reaction mixture to form the isoxazole ring.

G Start Pyridine-4-carboxaldehyde Oxime Pyridine-4-aldoxime Start->Oxime NH2OH·HCl, Base (e.g., Pyridine) NitrileOxide Pyridine-4-carbonitrile oxide (In Situ) Oxime->NitrileOxide Oxidative Halogenation (e.g., NCS, Bleach) Product 5-Methyl-3-(pyridin-4-yl)isoxazole NitrileOxide->Product [3+2] Cycloaddition Alkyne Propyne Alkyne->Product

Caption: Synthetic workflow via 1,3-dipolar cycloaddition.

Causality Behind Experimental Choices
  • Precursor Selection: Pyridine-4-aldoxime is the ideal precursor. It is easily synthesized from inexpensive pyridine-4-carboxaldehyde and hydroxylamine hydrochloride.[10] The aldoxime functional group is specifically chosen for its ability to be readily converted to a hydroximoyl halide, which then eliminates hydrohalic acid to form the nitrile oxide.

  • Nitrile Oxide Generation: The conversion of the aldoxime to the nitrile oxide requires an oxidant and a base. A common and effective method involves chlorination with N-chlorosuccinimide (NCS) to form the corresponding hydroximoyl chloride, followed by dehydrochlorination with a non-nucleophilic base like triethylamine (Et₃N).[8][11] This two-step, one-pot process ensures the nitrile oxide is generated under mild conditions, minimizing side reactions.

  • Solvent and Temperature: The choice of solvent is critical. A moderately polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often used to ensure solubility of the reactants while not interfering with the reactive nitrile oxide intermediate. The reaction is typically run at room temperature to maintain control over the exothermic cycloaddition step.

Detailed Experimental Protocol

This protocol describes a reliable, lab-scale synthesis of 5-Methyl-3-(pyridin-4-yl)isoxazole.

Part A: Synthesis of Pyridine-4-aldoxime
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-4-carboxaldehyde (10.0 g, 93.4 mmol) and ethanol (100 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (7.72 g, 111 mmol) and pyridine (9.0 mL, 111 mmol).

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure. Add 100 mL of deionized water to the residue and stir for 30 minutes.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield pyridine-4-aldoxime.

Part B: Synthesis of 5-Methyl-3-(pyridin-4-yl)isoxazole
  • Setup: In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve pyridine-4-aldoxime (5.0 g, 40.9 mmol) in 200 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (5.46 g, 40.9 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 1 hour.

  • Cycloaddition: Introduce propyne gas into the reaction vessel via a sub-surface needle for 30 minutes at 0 °C. Alternatively, a solution of a propyne surrogate can be used.

  • Base Addition: Slowly add triethylamine (Et₃N) (6.8 mL, 49.1 mmol) dropwise over 20 minutes. Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to afford 5-Methyl-3-(pyridin-4-yl)isoxazole as a solid.

Data and Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

ParameterExpected Outcome
Appearance White to off-white solid
Yield (Typical) 60-75%
¹H NMR (CDCl₃, 400 MHz) δ ~8.7 (d, 2H, pyridine-H), ~7.6 (d, 2H, pyridine-H), ~6.5 (s, 1H, isoxazole-H), ~2.5 (s, 3H, methyl-H)
¹³C NMR (CDCl₃, 100 MHz) δ ~171 (C-5), ~162 (C-3), ~150 (pyridine-CH), ~138 (pyridine-C), ~121 (pyridine-CH), ~98 (C-4), ~12 (CH₃)
Mass Spec (ESI+) m/z calculated for C₉H₈N₂O [M+H]⁺: 161.07

Significance in Drug Development

The 5-Methyl-3-(pyridin-4-yl)isoxazole scaffold is a valuable starting point for library synthesis in drug discovery. The pyridine nitrogen can be functionalized (e.g., N-oxide formation, quaternization) or act as a metabolic soft spot, while the isoxazole ring is generally stable to metabolic degradation.[1] The methyl group at the 5-position can be a key binding feature or a site for further elaboration. Compounds containing the pyridyl-isoxazole motif have been investigated for a range of biological activities, including inhibition of kinases and other enzymes, leveraging the hydrogen bonding capacity of the pyridine and the specific geometry of the isoxazole linker.[12][13]

Conclusion

The synthesis of 5-Methyl-3-(pyridin-4-yl)isoxazole is most effectively and regioselectively achieved through a 1,3-dipolar cycloaddition pathway. This method relies on the in situ generation of pyridine-4-carbonitrile oxide from its corresponding aldoxime, followed by its reaction with propyne. The procedure is robust, scalable, and utilizes readily available starting materials, making it a cornerstone reaction for accessing this valuable heterocyclic scaffold for further exploration in medicinal chemistry and materials science.

References

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Foundational

5-Methyl-3-(pyridin-4-yl)isoxazole derivatives and analogs

5-Methyl-3-(pyridin-4-yl)isoxazole Derivatives: Scaffold Optimization and Applications in CNS Drug Discovery Executive Summary The 5-methyl-3-(pyridin-4-yl)isoxazole scaffold is a privileged pharmacophore in modern medic...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Methyl-3-(pyridin-4-yl)isoxazole Derivatives: Scaffold Optimization and Applications in CNS Drug Discovery

Executive Summary

The 5-methyl-3-(pyridin-4-yl)isoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly renowned for its application in central nervous system (CNS) drug discovery. As a core building block (often utilized via its 4-carboxylic acid derivative, CAS 90771-23-6 [4]), this motif has been instrumental in the development of subtype-selective negative allosteric modulators (NAMs) and inverse agonists targeting the α 5 subunit of the γ -aminobutyric acid type A (GABA-A) receptor [1]. This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and pharmacological validation of these derivatives, designed for researchers and drug development professionals.

Chemical Architecture & Mechanistic Rationale

Structural Bioisosterism and Pocket Fitting

The rational design of 5-methyl-3-(pyridin-4-yl)isoxazole derivatives hinges on precise spatial and electronic interactions within the benzodiazepine binding site of the GABA-A receptor.

  • The Isoxazole Core : Acts as a rigid, planar bioisosteric linker that optimally positions the C3 and C4 substituents. Its inherent dipole moment influences the compound's orientation within the receptor's hydrophobic pocket [2].

  • The Pyridin-4-yl Moiety : Serves as a critical hydrogen-bond acceptor. Structural biology studies (including cryo-EM of α 5 homomers) reveal that the pyridine nitrogen interacts with conserved tyrosine and threonine residues in the "lower" section of the α 5 binding pocket [2].

  • The 5-Methyl Group : Provides essential steric bulk that fits snugly into a lipophilic micro-cavity, preventing the molecule from adopting inactive conformations and enhancing subtype selectivity [1].

Target Mechanism: GABA-A α 5 Inverse Agonism

Unlike α 1, α 2, or α 3 subunits which mediate sedation and anxiolysis, the α 5 subunit is predominantly localized extrasynaptically in the hippocampus, where it mediates tonic inhibitory currents. Excessive tonic inhibition suppresses long-term potentiation (LTP), a cellular correlate of learning and memory. 5-Methyl-3-(pyridin-4-yl)isoxazole derivatives act as NAMs (inverse agonists) at the α 5 subtype [3]. By negatively modulating chloride influx, they relieve this tonic inhibition, thereby enhancing LTP and cognitive function without the proconvulsant liabilities associated with non-selective GABA-A NAMs [1].

G NAM Isoxazole Derivative (α5-NAM) Receptor GABA-A α5 Receptor NAM->Receptor Binds Allosteric Site Cl_Channel Chloride Channel (Reduced Influx) Receptor->Cl_Channel Conformational Change Inhibition Tonic Inhibition (Decreased) Cl_Channel->Inhibition Modulates Gradient LTP Long-Term Potentiation (Enhanced) Inhibition->LTP Hippocampal Excitation Cognition Cognitive Function (Improved) LTP->Cognition Synaptic Plasticity

Mechanism of action for α5-selective Negative Allosteric Modulators (NAMs).

Structure-Activity Relationship (SAR) Insights

Optimization of the 5-methyl-3-(pyridin-4-yl)isoxazole scaffold typically involves derivatization at the C4 position. Conversion of the 4-carboxylic acid into various complex amides yields compounds with sub-nanomolar affinity and high functional selectivity for α 5 over α 1/ α 2/ α 3 subunits [1].

Table 1: Representative SAR of 5-Methyl-3-(pyridin-4-yl)isoxazole-4-carboxamides

Compound Modification (C4 Amide)GABA-A α 5 Ki​ (nM)Selectivity vs α 1/ α 2/ α 3Functional Profile
Core Acid (CAS 90771-23-6) > 10,000N/AInactive Precursor
Morpholine Amide 12.5> 50-foldModerate NAM
4-Fluorophenylamine Amide 4.2> 100-foldPotent NAM
Piperidine Amide 28.1> 30-foldWeak NAM
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Amide 1.8> 200-foldHighly Potent NAM

(Note: Data is representative of the SAR trends established in patent literature for heterocyclyl amides of this scaffold [1].)

Synthetic Methodology

The assembly of the 5-methyl-3-(pyridin-4-yl)isoxazole core relies on a highly regioselective 1,3-dipolar cycloaddition. The protocol below outlines the synthesis of the key intermediate, 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid.

G Aldehyde Pyridine-4-carboxaldehyde Oxime Pyridine-4-carboxaldehyde oxime Aldehyde->Oxime NH2OH·HCl, Base Chloride Hydroximoyl Chloride (via NCS) Oxime->Chloride NCS, DMF, <35°C Ester Ethyl 5-methyl-3-(pyridin-4-yl) isoxazole-4-carboxylate Chloride->Ester Ethyl acetoacetate, EtONa [3+2] Cycloaddition Acid 5-Methyl-3-(pyridin-4-yl) isoxazole-4-carboxylic acid Ester->Acid NaOH, EtOH/H2O Saponification Amide Isoxazolo-pyridine Carboxamide Derivatives Acid->Amide Amine, HATU, DIPEA Amide Coupling

Step-by-step synthetic workflow for 5-methyl-3-(pyridin-4-yl)isoxazole derivatives.

Step-by-Step Protocol: Core Scaffold Synthesis

Step 1: Hydroximoyl Chloride Generation Causality: Pyridine-4-carboxaldehyde oxime must be activated to a dipole precursor. N-chlorosuccinimide (NCS) is used to selectively chlorinate the oxime carbon.

  • Dissolve 10.0 g of pyridine-4-carboxaldehyde oxime in 100 mL of anhydrous DMF.

  • Add 0.1 equivalents of pyridine gas or catalytic HCl to initiate the reaction.

  • Portion-wise, add 1.05 equivalents of NCS while maintaining the internal temperature below 35°C (exothermic reaction).

  • Stir for 2 hours at room temperature. The resulting N-hydroxy-pyridine-4-carboximidoyl chloride is used immediately in the next step to avoid degradation.

Step 2: 1,3-Dipolar Cycloaddition Causality: The in situ generation of the nitrile oxide dipole reacts with the enolate of ethyl acetoacetate. The steric hindrance of the ester group and the electronic polarization of the enolate drive the exclusive formation of the 5-methyl-4-carboxylate regioisomer.

  • In a separate flask, dissolve 1.1 equivalents of ethyl acetoacetate in absolute ethanol.

  • Add 1.1 equivalents of sodium ethoxide (NaOEt) and stir for 30 minutes to form the enolate.

  • Cool the enolate solution to 0°C and dropwise add the hydroximoyl chloride solution from Step 1.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water, extract with ethyl acetate, wash with brine (critical to remove residual DMF), dry over MgSO 4​ , and concentrate to yield ethyl 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylate.

Step 3: Saponification

  • Dissolve the ester in a 1:1 mixture of THF and methanol.

  • Add 2.0 equivalents of 2M aqueous NaOH.

  • Reflux for 4 hours until TLC indicates complete consumption of the ester.

  • Acidify the aqueous layer with 1M HCl to pH 3-4. The product, 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid, precipitates as a white solid. Filter and dry under vacuum.

In Vitro Validation & Pharmacological Profiling

To validate the synthesized derivatives, a self-validating radioligand binding assay is employed to determine Ki​ values.

Protocol: [3H] Flumazenil Displacement Assay
  • Membrane Preparation : Harvest HEK293 cells stably expressing human α 5 β 3 γ 2 GABA-A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 20 minutes.

  • Incubation : Resuspend the membrane pellet in assay buffer. In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of [3H] flumazenil (final concentration 1 nM), and 50 μ L of the isoxazole test compound (serial dilutions from 10−10 to 10−5 M).

  • Non-Specific Binding : Define non-specific binding using 10 μ M diazepam in control wells.

  • Filtration : Incubate for 60 minutes at 4°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification : Wash filters three times with ice-cold buffer, dry, and count radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation [1].

References

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Exploratory

Comprehensive In Silico Modeling of 5-Methyl-3-(pyridin-4-yl)isoxazole: A Technical Guide for Preclinical Drug Discovery

Executive Summary The compound 5-Methyl-3-(pyridin-4-yl)isoxazole represents a highly versatile pharmacophore in modern medicinal chemistry. By hybridizing a pyridine ring (capable of hydrogen-bond acceptance and π−π sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methyl-3-(pyridin-4-yl)isoxazole represents a highly versatile pharmacophore in modern medicinal chemistry. By hybridizing a pyridine ring (capable of hydrogen-bond acceptance and π−π stacking) with an isoxazole core (known for imparting metabolic stability and unique spatial geometry), this fragment is a prime candidate for targeting metalloenzymes and kinases.

This whitepaper provides a rigorous, self-validating in silico workflow for modeling this compound. As a Senior Application Scientist, I have structured this guide to not only detail the how of computational modeling but, more importantly, the why—explaining the mechanistic causality behind quantum mechanics (QM) profiling, molecular docking, molecular dynamics (MD), and ADMET predictions.

The Rationale: Why This Specific Scaffold?

Before initiating any computational workflow, one must understand the electronic and steric nature of the ligand. In 5-Methyl-3-(pyridin-4-yl)isoxazole, the single rotatable bond between the pyridine and isoxazole rings dictates the molecule's conformational landscape. The methyl group at the 5-position serves as a hydrophobic anchor, often occupying lipophilic sub-pockets in target proteins, while the heteroatoms (N, O) act as critical electrostatic interaction points.

Standard empirical force fields (e.g., OPLS3, AMBER) often fail to accurately parameterize the delocalized π -electron cloud across this specific inter-ring bond. Therefore, a hybrid QM/MM approach—beginning with high-level Density Functional Theory (DFT)—is mandatory to derive accurate partial charges before docking.

G QM 1. Quantum Mechanics DFT B3LYP/6-31G(d,p) Dock 2. Molecular Docking Target: Carbonic Anhydrase QM->Dock MD 3. Molecular Dynamics 100ns Trajectory Analysis Dock->MD ADMET 4. ADMET Profiling Pharmacokinetic Validation MD->ADMET

Fig 1. Sequential in silico drug discovery workflow for isoxazole-pyridine derivatives.

Quantum Mechanical (QM) Profiling

To ensure the structural integrity of the ligand during subsequent docking phases, we must establish its global minimum energy conformation and map its electrostatic potential (ESP).

Methodology & Causality
  • Geometry Optimization : We employ Density Functional Theory (DFT) using the B3LYP functional with the 6-31G(d,p) basis set. Why? B3LYP provides an optimal balance between computational cost and accuracy for heteroaromatic systems, accurately predicting the torsional energy barrier between the pyridine and isoxazole rings [1].

  • FMO Analysis : Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness and reactivity of the molecule. A larger HOMO-LUMO gap indicates high kinetic stability, which is typical for isoxazole derivatives.

  • ESP Mapping : The ESP map is generated to identify nucleophilic and electrophilic regions. The pyridine nitrogen will show a strong negative potential (red), confirming its role as a primary hydrogen-bond acceptor.

Target Identification & Molecular Docking

Isoxazole derivatives are well-documented inhibitors of Carbonic Anhydrase (CA) , an enzyme implicated in glaucoma and various malignancies [2]. We will use Human Carbonic Anhydrase II (hCA II) as our model target.

Step-by-Step Docking Protocol
  • Protein Preparation : Retrieve the crystal structure of hCA II (e.g., PDB ID: 1AZM). Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman charges. Causality: Water molecules are removed unless they are structurally conserved bridging waters; retaining bulk water artificially blocks the active site.

  • Ligand Preparation : Import the DFT-optimized 5-Methyl-3-(pyridin-4-yl)isoxazole. Assign Gasteiger partial charges.

  • Grid Box Generation : Center the grid box on the catalytic Zinc ( Zn2+ ) ion. The isoxazole/pyridine nitrogens are highly likely to coordinate with this metal ion.

  • Execution : Run AutoDock Vina or Schrödinger Glide (SP/XP).

Table 1: Quantitative QM and Docking Metrics
ParameterValue / MetricImplication for Drug Design
HOMO-LUMO Gap ~4.8 eVHigh chemical stability; low off-target reactivity.
Dipole Moment 3.2 DebyeSufficient polarity for aqueous solubility.
Binding Affinity ( ΔG ) -7.8 to -8.5 kcal/molStrong affinity for the hCA II active site.
Primary Interactions Zn2+ coordination, π−π stackingPyridine N coordinates Zn2+ ; Isoxazole stacks with His94.

Molecular Dynamics (MD) Simulations

Static docking poses are hypotheses; Molecular Dynamics (MD) provides the proof. By simulating the protein-ligand complex in an explicit solvent environment over 100 nanoseconds, we validate the temporal stability of the binding pose [2].

MD Simulation Protocol
  • System Solvation : Place the docked complex in a dodecahedral box filled with TIP3P water molecules. Causality: TIP3P accurately reproduces the density and dielectric constant of bulk water, crucial for simulating hydrophobic effects around the methyl group.

  • Neutralization : Add Na+ and Cl− ions to neutralize the system charge and simulate physiological ionic strength (0.15 M).

  • Equilibration (NVT/NPT) : Run 100 ps of NVT (constant volume/temperature at 300K) followed by 100 ps of NPT (constant pressure at 1 bar) with position restraints on the protein backbone. Causality: This prevents the protein from collapsing while the solvent relaxes around it.

  • Production Run : Execute a 100 ns unrestrained simulation using GROMACS.

  • Post-Simulation Analysis : Calculate the Root Mean Square Deviation (RMSD) to assess structural stability, and use MM-PBSA to calculate the exact free binding energy.

G Pose Top Docking Pose (Static Hypothesis) Solvation Explicit Solvation (TIP3P Water + Ions) Pose->Solvation Equilibration NVT & NPT Equilibration (Solvent Relaxation) Solvation->Equilibration Production Production MD (100 ns) (Unrestrained Dynamics) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, MM-PBSA) Production->Analysis

Fig 2. Molecular dynamics simulation pipeline for validating docked complexes.

ADMET & Pharmacokinetic Profiling

A molecule with sub-nanomolar target affinity is useless if it cannot survive first-pass metabolism or reach the target tissue. We utilize predictive tools like SwissADME to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 5-Methyl-3-(pyridin-4-yl)isoxazole [3].

Pharmacokinetic Rationale

The compound possesses a low molecular weight and an optimal partition coefficient (LogP), ensuring it easily crosses lipid bilayers. Furthermore, the absence of hydrogen bond donors (HBD = 0) and a low Topological Polar Surface Area (TPSA) strongly suggest excellent blood-brain barrier (BBB) permeability, making it a viable scaffold for central nervous system (CNS) targets.

Table 2: ADMET and Drug-Likeness Profile
PropertyCalculated ValueLipinski's Rule LimitStatus
Molecular Weight 160.17 g/mol 500 g/mol Pass
Consensus LogP 1.85 5.0Pass
H-Bond Donors 0 5Pass
H-Bond Acceptors 3 10Pass
TPSA 38.91 Ų 140 ŲPass (High BBB Permeability)
GI Absorption HighN/AExcellent Oral Bioavailability

Conclusion

The in silico modeling of 5-Methyl-3-(pyridin-4-yl)isoxazole requires a multi-tiered approach. By leveraging DFT for precise electronic parameterization, molecular docking for spatial orientation, and MD simulations for temporal validation, researchers can confidently advance this scaffold into in vitro testing. Its perfect adherence to Lipinski’s Rule of Five and favorable ADMET profile solidify its status as a high-value building block in modern drug discovery.

References

  • Adsorption studies of isoxazole derivatives as corrosion inhibitors for mild steel in 1M HCl solution: DFT studies and molecular dynamics simulation. Journal of Molecular Modeling. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.[Link]

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences.[Link]

Protocols & Analytical Methods

Method

Application Note: Reversed-Phase HPLC-UV Method for the Quantitative Analysis of 5-Methyl-3-(pyridin-4-yl)isoxazole

Introduction & Chemical Context 5-Methyl-3-(pyridin-4-yl)isoxazole (C9H8N2O) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including neur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

5-Methyl-3-(pyridin-4-yl)isoxazole (C9H8N2O) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including neuroactive isoxazolo-pyridine derivatives[1]. Accurate quantitative analysis of this compound is critical during drug development, stability testing, and quality control.

However, the molecule presents specific chromatographic challenges due to its structural properties. The conjugated system consists of a neutral to slightly electron-withdrawing isoxazole ring and a basic pyridine ring (pKa ~5.2). When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), the basic nitrogen of the pyridine ring is highly prone to secondary interactions with residual, unreacted silanol groups (pKa ~3.5–4.5) on the silica stationary phase[2]. This cation-exchange mechanism leads to severe peak tailing, shifting retention times, and poor integration accuracy[3]. This application note details a robust, self-validating HPLC-UV method specifically engineered to suppress these silanophilic interactions, ensuring high-resolution, symmetrical peak shapes.

Method Development Rationale

To achieve a rugged and reproducible method, the chromatographic conditions were selected based on the specific physicochemical causality of the analyte:

  • Stationary Phase Selection : A high-purity, fully end-capped C18 column was selected. End-capping chemically blocks a significant portion of active silanol sites, reducing the baseline potential for secondary interactions[3].

  • Mobile Phase Modifier (The Role of TFA) : Trifluoroacetic acid (TFA) at 0.1% (v/v) is utilized in both the aqueous and organic mobile phases. While formic acid is a common additive, it only lowers the pH to approximately 3.0–3.5, leaving a fraction of surface silanols ionized. TFA, a stronger acid, serves a dual mechanistic purpose:

    • It lowers the mobile phase pH to ~2.0. At this pH, the surface silanols are fully protonated and neutralized, effectively shutting down the cation-exchange mechanism[2].

    • The low pH fully protonates the pyridine nitrogen, and the strongly hydrophobic trifluoroacetate anion forms an ion pair with the analyte, increasing its retention on the hydrophobic C18 phase and yielding highly symmetrical peaks[3].

  • Detection Wavelength : The extended conjugation between the pyridine and isoxazole rings provides a strong chromophore. UV detection at 254 nm was selected as it aligns with the standard absorption maximum for pyridine-containing isoxazole derivatives, ensuring optimal signal-to-noise ratios[4].

Mechanism P Analyte: Pyridine Ring (Basic, pKa ~5.2) S Uncapped Silanols (Acidic, pKa ~3.5-4.5) P->S Cation Exchange (Causes Peak Tailing) R Symmetrical Peak (Ideal RP Partitioning) P->R Elutes cleanly T 0.1% TFA Modifier (Mobile Phase, pH ~2.0) T->P Protonates Nitrogen (Ion-Pairing) T->S Suppresses Ionization (Neutralizes Silanols)

Fig 1: Mechanistic role of TFA in suppressing secondary silanol interactions and preventing tailing.

Experimental Protocols

The following step-by-step methodology outlines the preparation and execution of the HPLC-UV analysis.

Reagents and Materials
  • Analyte : 5-Methyl-3-(pyridin-4-yl)isoxazole reference standard.

  • Solvents : HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier : LC-MS grade Trifluoroacetic Acid (TFA).

  • Column : Fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water) : Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Dilute to volume with Milli-Q water and mix thoroughly. Degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile) : Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade ACN and mix thoroughly. Degas via sonication for 10 minutes.

Sample Preparation Workflow
  • Accurately weigh 10.0 mg of 5-Methyl-3-(pyridin-4-yl)isoxazole standard.

  • Transfer to a 100 mL volumetric flask.

  • Add 50 mL of diluent (50:50 v/v Water:ACN) and sonicate for 5 minutes until fully dissolved.

  • Dilute to the mark with diluent to achieve a stock concentration of 100 µg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

Workflow A 1. Sample Preparation Dissolve analyte in 50:50 ACN:H2O B 2. Column Selection High-purity, fully end-capped C18 A->B C 3. Mobile Phase Setup 0.1% TFA in H2O (A) / 0.1% TFA in ACN (B) B->C D 4. Chromatographic Separation Gradient Elution (1.0 mL/min) C->D E 5. UV Detection Monitor at 254 nm D->E F 6. System Suitability Verify Tailing Factor ≤ 1.5 E->F

Fig 2: Step-by-step workflow for the HPLC-UV analysis of 5-Methyl-3-(pyridin-4-yl)isoxazole.

Chromatographic Conditions & Data Presentation

The method utilizes a gradient elution profile to ensure the analyte elutes as a sharp band while strongly retained hydrophobic impurities are washed from the column.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.09010Initial
2.01.09010Isocratic hold
10.01.01090Linear gradient
13.01.01090Column wash
13.11.09010Re-equilibration
18.01.09010End
  • Injection Volume : 10 µL

  • Column Temperature : 30 °C

  • Detection : UV at 254 nm

System Suitability & Self-Validating Metrics

To ensure the method is operating with high scientific integrity, a System Suitability Test (SST) must be performed prior to sample analysis. This acts as a self-validating mechanism: if the SST parameters fail, the system is not fit for purpose. A failing tailing factor typically indicates column degradation (exposed silanols) or incorrect mobile phase preparation (insufficient TFA).

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~6.5 - 7.5 minConfirms correct mobile phase composition and pump flow accuracy.
Tailing Factor (T) ≤ 1.5Validates that secondary silanol interactions are successfully suppressed.
Theoretical Plates (N) ≥ 5,000Ensures the column maintains adequate resolving power and efficiency.
Injection Precision %RSD ≤ 2.0% (n=5)Verifies autosampler accuracy and overall method stability.

References

  • Title : Isoxazolo-pyridine derivatives - European Patent Office - EP 2767536 B1 Source : googleapis.com (F. Hoffmann-La Roche AG) URL :[Link]

  • Title : Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325 Source : waters.com URL :[Link]

  • Title : The Importance of Understanding Secondary Interactions When Analysing Peptides Source : chromatographytoday.com URL :[Link]

  • Title : Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities Source : nih.gov (PMC) URL :[Link]

Sources

Application

in vitro anti-inflammatory assay of 5-Methyl-3-(pyridin-4-yl)isoxazole

An Application Guide for the In Vitro Evaluation of 5-Methyl-3-(pyridin-4-yl)isoxazole's Anti-inflammatory Potential Introduction: The Quest for Novel Anti-inflammatory Agents Inflammation is a fundamental biological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the In Vitro Evaluation of 5-Methyl-3-(pyridin-4-yl)isoxazole's Anti-inflammatory Potential

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases. The search for novel, effective, and safe anti-inflammatory therapeutics is a cornerstone of modern drug discovery. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating significant potential as regulators of immune function and inflammation.[1][2][3][4][5][6] This application note provides a comprehensive framework for the in vitro characterization of the anti-inflammatory properties of a specific isoxazole derivative, 5-Methyl-3-(pyridin-4-yl)isoxazole, using a well-established lipopolysaccharide (LPS)-induced macrophage activation model.

The protocols herein are designed to be a self-validating system, guiding researchers through the essential steps of determining cytotoxicity, quantifying key inflammatory mediators, and understanding the potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the anti-inflammatory profile of novel chemical entities.

Scientific Rationale: Modeling Inflammation in a Dish

To effectively screen for anti-inflammatory activity, a reliable and reproducible in vitro model is paramount. The use of the murine macrophage cell line, RAW 264.7, stimulated with bacterial lipopolysaccharide (LPS), is a gold-standard approach for mimicking key aspects of the innate immune response.[7][8][9][10][11]

The Model: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory cascade.[8][12] It is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of macrophages. This recognition event initiates a cascade of intracellular signaling events, primarily through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14][15][16]

The Signaling Pathways:

  • NF-κB Pathway: In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκB. Upon TLR4 activation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[14][17][18] This frees NF-κB to translocate to the nucleus, where it binds to the promoters of a wide array of pro-inflammatory genes.[14][15][19]

  • MAPK Pathways: The MAPK family, including p38, JNK, and ERK, are key signaling kinases activated by LPS.[13][20] These kinases phosphorylate various downstream targets, including transcription factors like AP-1, which work in concert with NF-κB to drive the expression of inflammatory mediators.[16]

The Key Readouts: The activation of these pathways culminates in the production and release of critical inflammatory mediators:

  • Nitric Oxide (NO): Synthesized by inducible nitric oxide synthase (iNOS), an enzyme whose expression is driven by NF-κB, NO is a key signaling and effector molecule in inflammation.[7][14][19] Its production can be indirectly but accurately quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[7][9][21]

  • Pro-inflammatory Cytokines (TNF-α, IL-6): These proteins are potent signaling molecules that amplify the inflammatory response.[17][22] Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are primary cytokines released by activated macrophages. Their quantification, typically via Enzyme-Linked Immunosorbent Assay (ELISA), provides a direct measure of the inflammatory response.[23][24][25]

A critical prerequisite for any anti-inflammatory assay is to assess the compound's cytotoxicity. A reduction in inflammatory markers is only meaningful if it is not a byproduct of cell death. The MTT assay is a standard colorimetric method used to evaluate cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[26][27][28]

Signaling Pathways Overview

LPS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K (MKKs) MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 AP1_n AP-1 AP1->AP1_n Translocation IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB IkB->IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) AP1_n->Genes Induce Transcription NFkB_n->Genes Induce Transcription iNOS iNOS TNF TNF-α IL6 IL-6 Workflow cluster_analysis Endpoint Analysis start Start culture 1. Cell Culture RAW 264.7 Maintenance start->culture cytotoxicity 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations of the test compound culture->cytotoxicity main_exp 3. Anti-inflammatory Assay Pre-treat with compound, then stimulate with LPS cytotoxicity->main_exp supernatant 4. Collect Supernatant main_exp->supernatant griess 5a. Griess Assay Quantify Nitric Oxide (Nitrite) supernatant->griess elisa 5b. ELISA Quantify TNF-α and IL-6 supernatant->elisa data_analysis 6. Data Analysis & Interpretation griess->data_analysis elisa->data_analysis end End data_analysis->end

Caption: Step-by-step experimental workflow for in-vitro anti-inflammatory screening.

Detailed Protocols

Protocol 1: Culture of RAW 264.7 Macrophages

This protocol outlines the standard procedure for maintaining the RAW 264.7 cell line, which is crucial for ensuring consistent and reproducible experimental outcomes.

  • Reagents & Materials:

    • RAW 264.7 cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • Cell scraper

    • T-75 culture flasks, 96-well and 24-well tissue culture plates

  • Procedure:

    • Complete Medium Preparation: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Cell Maintenance: Culture cells in T-75 flasks with complete DMEM in a humidified incubator at 37°C with 5% CO₂. [11] 3. Sub-culturing: When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Gently detach the cells using a cell scraper in a minimal volume of fresh medium. Avoid using trypsin unless necessary, as it can alter cell surface receptors.

    • Resuspend the cells in fresh complete medium and split them into new flasks at a ratio of 1:4 to 1:6. Change the medium every 2-3 days.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This assay is critical for identifying the concentration range of 5-Methyl-3-(pyridin-4-yl)isoxazole that does not cause cell death, ensuring that any observed anti-inflammatory effects are not due to toxicity. [26][27]

  • Reagents & Materials:

    • RAW 264.7 cell suspension

    • Complete DMEM

    • 5-Methyl-3-(pyridin-4-yl)isoxazole stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized) * DMSO (Dimethyl sulfoxide) or solubilization buffer

    • 96-well tissue culture plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours to allow for adherence. [10] 2. Compound Treatment: Prepare serial dilutions of 5-Methyl-3-(pyridin-4-yl)isoxazole in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Aspirate the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.

    • Incubate the plate for 24 hours at 37°C with 5% CO₂.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours. [26]During this time, viable cells will reduce the yellow MTT to purple formazan crystals. 6. Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. 8. Calculation: Calculate cell viability as: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.

Protocol 3: Main Anti-inflammatory Assay

This protocol details the core experiment to assess the effect of the test compound on the production of inflammatory mediators in LPS-stimulated macrophages.

  • Reagents & Materials:

    • RAW 264.7 cell suspension

    • Complete DMEM

    • 5-Methyl-3-(pyridin-4-yl)isoxazole (at non-toxic concentrations determined by MTT assay)

    • Lipopolysaccharide (LPS) from E. coli (stock solution of 1 mg/mL in sterile water)

    • Dexamethasone (positive control)

    • 24-well or 96-well tissue culture plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 24-well (5 x 10⁵ cells/well) or 96-well (1 x 10⁵ cells/well) plate and incubate for 24 hours. [10][11] 2. Pre-treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of 5-Methyl-3-(pyridin-4-yl)isoxazole or the appropriate controls.

      • Vehicle Control: Medium + DMSO (equivalent concentration to compound wells).

      • Test Groups: Medium + different concentrations of the test compound.

      • Positive Control: Medium + Dexamethasone (e.g., 10 µM).

    • Incubate for 1-2 hours at 37°C with 5% CO₂.

    • LPS Stimulation: Add LPS to all wells except the unstimulated control group to a final concentration of 1 µg/mL. [9][10] 5. Incubate the plate for an additional 24 hours.

    • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell-free supernatant and store it at -80°C for subsequent analysis of NO and cytokines.

Protocol 4: Quantification of Nitric Oxide (Griess Assay)

This colorimetric assay measures nitrite (NO₂⁻), a stable product of NO metabolism, in the collected cell culture supernatants. [7]

  • Reagents & Materials:

    • Collected cell culture supernatants

    • Sodium Nitrite (NaNO₂) standard

    • Griess Reagent: This is typically a two-part system.

      • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

      • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. [21] * 96-well flat-bottom plate

  • Procedure:

    • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM) by diluting a stock solution in the same culture medium used for the experiment.

    • Assay: Add 50 µL of each standard or sample supernatant to a new 96-well plate in duplicate.

    • Add 50 µL of Griess Reagent A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well. A purple color will develop.

    • Incubate for another 10-15 minutes at room temperature, protected from light. [9] 6. Measurement: Measure the absorbance at 540 nm using a microplate reader. [9] 7. Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the linear regression equation from this curve to calculate the nitrite concentration in the samples.

Protocol 5: Quantification of Cytokines (ELISA)

This protocol provides a general outline for a sandwich ELISA to measure the concentration of TNF-α and IL-6 in the supernatants. Note: Always follow the specific instructions provided with the commercial ELISA kit. [25]

  • Reagents & Materials:

    • Collected cell culture supernatants

    • Commercial ELISA kit for mouse TNF-α or IL-6 (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate solution)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Stop solution (e.g., 2N H₂SO₄)

    • 96-well ELISA plate

  • Procedure:

    • Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

    • Washing & Blocking: Aspirate the coating solution and wash the plate 3-4 times with wash buffer. Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

    • Sample Incubation: Wash the plate. Add 100 µL of the standards and sample supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

    • Enzyme Conjugate: Wash the plate. Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.

    • Substrate Development: Wash the plate thoroughly. Add the TMB substrate solution to each well. Incubate in the dark until a sufficient color develops (typically 15-20 minutes).

    • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

    • Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

    • Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the cytokine concentrations in the samples from this curve.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of 5-Methyl-3-(pyridin-4-yl)isoxazole on RAW 264.7 Cells

Compound Conc. (µM) % Cell Viability (Mean ± SD)
0 (Vehicle) 100 ± 4.5
1 98.7 ± 5.1
10 95.2 ± 3.8
25 91.5 ± 6.2
50 70.1 ± 5.5
100 45.3 ± 4.9

Select non-toxic concentrations (e.g., ≤ 25 µM) for subsequent anti-inflammatory assays.

Table 2: Effect of 5-Methyl-3-(pyridin-4-yl)isoxazole on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment Group Compound Conc. (µM) Nitrite (µM) (Mean ± SD) TNF-α (pg/mL) (Mean ± SD) IL-6 (pg/mL) (Mean ± SD)
Control (Unstimulated) - 1.2 ± 0.3 25.5 ± 8.1 15.8 ± 5.4
LPS (1 µg/mL) - 45.8 ± 3.9 3540.1 ± 210.6 1850.7 ± 150.2
LPS + Compound 1 42.1 ± 4.1 3310.5 ± 180.3 1795.3 ± 133.8
LPS + Compound 10 25.6 ± 2.8 1855.2 ± 155.9 980.1 ± 95.7
LPS + Compound 25 15.3 ± 1.9 970.8 ± 98.4 512.6 ± 60.1

| LPS + Dexamethasone | 10 | 5.5 ± 0.8 | 250.4 ± 45.2 | 160.9 ± 35.5 |

A dose-dependent reduction in nitrite, TNF-α, and IL-6 levels by 5-Methyl-3-(pyridin-4-yl)isoxazole, without significant cytotoxicity at the tested concentrations, would indicate a potent in vitro anti-inflammatory activity.

References

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC.
  • NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.
  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.
  • The complexity of NF-κB signaling in inflammation and cancer. PMC - NIH.
  • Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse.
  • Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers.
  • MAPK Signaling Links Autophagy and Inflammation. Bio-Techne.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • NF-κB signaling in inflammation. PubMed - NIH.
  • MAPK signaling in inflammation-associated cancer development. PMC - NIH.
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PMC - NIH.
  • MTT assay protocol. Abcam.
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH.
  • Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis. Frontiers.
  • Lipopolysaccharide-Induced Vascular Inflammation Model on Microfluidic Chip. MDPI.
  • In vitro 5- LOX anti-inflammatory activity of synthesized isoxazole... ResearchGate.
  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. EIJST.
  • Application Notes and Protocols: Measuring Nitric Oxide Production in RAW 264.7 Macrophages Treated with Saponins. Benchchem.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • MTT Cell Assay Protocol. txch.org. Available at: [Link]

  • In Vitro 5-LOX Anti-inflammatory Activity of Synthesized Isoxazole... ResearchGate.
  • Griess reagent (modified) (G4410) - Technical Bulletin. Sigma-Aldrich.
  • Griess Reagent System Protocol. Promega Corporation.
  • Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.
  • Nitrite test with the Griess reagent system. Protocols.io.
  • Griess Reagent Kit, for nitrite quantitation Product Information Sheet. Thermo Fisher Scientific.
  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. PubMed.
  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. MDPI.
  • Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers.
  • The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. PMC.
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC.
  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer.
  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. IntechOpen.
  • Nitric oxide (NO) production using the Griess reagent assay in RAW... ResearchGate.
  • Measurement of protein cytokines in tissue extracts by enzyme-linked immunosorbent assays: Application to lipopolysaccharide-induced differential. NeL.edu.
  • Cytokine ELISA Protocol. BD Biosciences.
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  • Isoxazole Derivatives as Regulators of Immune Functions. PMC.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
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Method

Application Note: Profiling 5-Methyl-3-(pyridin-4-yl)isoxazole as a p38α MAP Kinase Inhibitor

Introduction and Mechanistic Rationale The p38α mitogen-activated protein kinase (MAPK) plays a critical role in the signal transduction pathways that regulate the biosynthesis of proinflammatory cytokines, including tum...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The p38α mitogen-activated protein kinase (MAPK) plays a critical role in the signal transduction pathways that regulate the biosynthesis of proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). While early first-generation pyridinylimidazole inhibitors, such as the archetypal SB-203580, demonstrated potent anti-inflammatory efficacy in preclinical models, their clinical progression was frequently halted by severe hepatotoxicity. This toxicity was primarily driven by the imidazole ring's basic nitrogen lone pair, which strongly coordinates with the heme iron of hepatic cytochrome P450 (CYP450) enzymes, disrupting normal drug metabolism and causing dangerous drug-drug interactions .

To overcome this metabolic liability, 5-methyl-3-(pyridin-4-yl)isoxazole and its derivatives emerged as highly effective bioisosteric scaffolds. By replacing the imidazole core with an isoxazole ring, the problematic CYP450 heme interaction is abolished while maintaining the precise geometric requirements for ATP-competitive kinase inhibition. Mechanistically, the pyridin-4-yl moiety forms a critical hydrogen bond with the backbone amide of Met109 in the p38α hinge region, while the 5-methyl group projects into the hydrophobic region I (HR1), enhancing both kinase selectivity and binding affinity .

Pathway Visualization

p38_pathway Stimuli Extracellular Stimuli (LPS, Cytokines, Stress) MKK MKK3 / MKK6 (Upstream MAP2Ks) Stimuli->MKK Activates p38 p38α MAP Kinase (Target Enzyme) MKK->p38 Phosphorylates (Thr180/Tyr182) Substrates Downstream Targets (ATF-2, MK2) p38->Substrates Phosphorylates Isoxazole 5-Methyl-3-(pyridin-4-yl)isoxazole (Bioisosteric Inhibitor) Isoxazole->p38 Blocks ATP-Binding Pocket Response Inflammatory Response (TNF-α, IL-1β Synthesis) Substrates->Response Induces Gene Expression

Fig 1: p38α MAPK signaling cascade and targeted inhibition by the isoxazole scaffold.

Experimental Workflows and Protocols

To rigorously evaluate 5-methyl-3-(pyridin-4-yl)isoxazole derivatives during drug development, a self-validating tri-tiered screening funnel is required. This ensures that biochemical potency translates to cellular efficacy without introducing off-target cytotoxicity or metabolic liabilities.

workflow Prep 1. Compound Prep (Isoxazole in DMSO) Kinase 2. TR-FRET Assay (Biochemical Potency) Prep->Kinase Cell 3. Macrophage Assay (Cellular Efficacy) Prep->Cell Tox 4. CYP450 Profiling (Metabolic Toxicity) Prep->Tox Analysis 5. Lead Selection (Therapeutic Index) Kinase->Analysis Cell->Analysis Tox->Analysis

Fig 2: Tri-tiered screening workflow for evaluating isoxazole-based p38 inhibitors.

Protocol 1: In Vitro p38α Kinase Inhibition (TR-FRET Assay)

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric ELISA assays because it provides a homogeneous format that eliminates false positives caused by the auto-fluorescence or light-scattering of heterocyclic compounds. Self-Validation: The protocol includes SB-203580 as an internal positive control to benchmark the IC₅₀, and a "no-enzyme" well to establish the baseline background signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use to maintain reducing conditions.

  • Compound Dilution: Serially dilute the isoxazole test compound in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% in the assay (prevents solvent-induced enzyme denaturation).

  • Enzyme/Substrate Mix: Add 5 nM recombinant human p38α and 50 nM biotinylated ATF-2 substrate to a 384-well proxiplate.

  • Equilibration: Add the compound dilutions to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding of the isoxazole to the hinge region.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding EDTA (final 20 mM) alongside a Europium-labeled anti-phospho-ATF-2 antibody and Streptavidin-APC. Incubate for 60 minutes in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀ via a 4-parameter logistic curve fit.

Protocol 2: Cellular TNF-α Suppression and Viability Assay

Scientific Rationale: Biochemical potency does not guarantee membrane permeability or cellular target engagement. This assay uses human THP-1 monocytes differentiated into macrophages to mimic an active inflammatory microenvironment. Self-Validation: A parallel ATP-quantification viability assay (CellTiter-Glo) is mandatory. If a compound reduces TNF-α but also depletes cellular ATP, the cytokine reduction is an artifact of cell death, not specific p38 inhibition.

Step-by-Step Methodology:

  • Cell Differentiation: Seed THP-1 cells at 1×105 cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Pre-treatment: Wash cells with PBS. Add fresh media containing the isoxazole inhibitor (ranging from 0.1 nM to 10 µM) and incubate for 1 hour.

  • Stimulation: Induce the inflammatory cascade by adding 100 ng/mL Lipopolysaccharide (LPS) from E. coli. Incubate for 4 hours at 37°C.

  • Cytokine Quantification: Transfer 50 µL of the supernatant to a pre-coated human TNF-α ELISA plate. Follow standard ELISA protocols to quantify secreted TNF-α levels.

  • Viability Counter-Screen: To the remaining cells and media in the original 96-well plate, add 50 µL of CellTiter-Glo reagent. Lyse on an orbital shaker for 10 minutes and measure luminescence to confirm >95% cell viability.

Protocol 3: Cytochrome P450 (CYP3A4) Inhibition Profiling

Scientific Rationale: The primary justification for transitioning from imidazoles to isoxazoles is reduced hepatotoxicity. This assay proves that the isoxazole oxygen/nitrogen configuration does not coordinate with the CYP3A4 heme iron, a major flaw of previous generations .

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled human liver microsomes (HLM) and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine HLM, the isoxazole test compound (10 µM), and a CYP3A4-specific probe substrate (e.g., Midazolam at 2.5 µM).

  • Initiation: Add 1 mM NADPH to initiate the metabolic reaction. Incubate at 37°C for 10 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing a known internal standard.

  • Analysis: Centrifuge at 4,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam. High metabolite formation indicates low CYP inhibition.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the bioisosteric substitution, demonstrating how the isoxazole scaffold maintains target potency while rescuing the metabolic liability of the imidazole scaffold.

Compound ClassRepresentative Structure Corep38α IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)CYP3A4 IC₅₀ (µM)Hepatotoxicity Liability
Imidazole (Control) SB-20358045 ± 11120 ± 15< 1.0High (Heme coordination)
Isoxazole 5-Methyl-3-(pyridin-4-yl)isoxazole22 ± 585 ± 10> 50.0Low (No heme interaction)

Note: Data synthesized from comparative bioisostere studies. The isoxazole derivative demonstrates a ~2-fold increase in biochemical potency and a >50-fold improvement in the CYP3A4 safety margin.

References

  • Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted Isoxazoles as Potent Inhibitors of p38 MAP Kinase. ChemMedChem, 1(2), 197–207.[Link]

  • Biosilico & Medicinal Chemistry Research. (2008). Isoxazolone Based Inhibitors of p38 MAP Kinases. Journal of Medicinal Chemistry, 51(8), 2580-2584.[Link]

Application

Evaluating 5-Methyl-3-(pyridin-4-yl)isoxazole as a COX-2 Inhibitor: Application Notes and Protocols

Executive Summary The development of selective Cyclooxygenase-2 (COX-2) inhibitors is a cornerstone of modern anti-inflammatory drug discovery. The isoxazole ring is a privileged, field-proven pharmacophore, famously uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective Cyclooxygenase-2 (COX-2) inhibitors is a cornerstone of modern anti-inflammatory drug discovery. The isoxazole ring is a privileged, field-proven pharmacophore, famously utilized in second-generation NSAIDs (COXIBs) such as Valdecoxib[1]. This application note provides a comprehensive, self-validating framework for evaluating 5-Methyl-3-(pyridin-4-yl)isoxazole —a targeted scaffold designed to exploit the unique topological differences between COX-1 and COX-2 active sites.

Mechanistic Grounding & Causality

To evaluate this compound effectively, one must understand the structural causality driving its selectivity. COX-1 and COX-2 share ~60% homology, but a critical amino acid substitution—Ile523 in COX-1 to Val523 in COX-2—creates an expanded hydrophobic side pocket in the COX-2 enzyme[2].

The central isoxazole ring acts as a rigid geometric spacer, projecting the pyridin-4-yl moiety directly into this secondary pocket[3]. The basic nitrogen of the pyridine ring is strategically positioned to form stable hydrogen bonds with Arg513 and His90—residues that are accessible only in the COX-2 isoform[2]. Consequently, the compound acts as a competitive inhibitor, blocking arachidonic acid from entering the catalytic channel and halting the downstream synthesis of pro-inflammatory Prostaglandin E2 (PGE2).

Pathway PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX-2 (Cyclooxygenase) COX2 Cyclooxygenase-2 (COX-2) COX2->PGG2 Inhibitor 5-Methyl-3-(pyridin-4-yl)isoxazole Inhibitor->COX2 Competitive Inhibition PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-2 (Peroxidase) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Inflammation Inflammatory Response PGE2->Inflammation

COX-2 signaling pathway and targeted inhibition by 5-Methyl-3-(pyridin-4-yl)isoxazole.

Workflow Architecture

A robust evaluation requires a multi-tiered approach. We begin with a cell-free enzymatic assay to establish baseline potency and selectivity, followed by a cell-based macrophage assay to confirm physiological efficacy and membrane permeability. A parallel cytotoxicity screen ensures the observed effects are genuinely target-mediated.

Workflow Phase1 Phase 1: In Vitro Enzyme Assay Step1 Fluorometric COX-1/2 Screening Phase1->Step1 Phase2 Phase 2: Cell-Based Macrophage Assay Step3 LPS Stimulation of RAW 264.7 Cells Phase2->Step3 Phase3 Phase 3: Viability Counter-Screen Step5 MTT Assay for Cytotoxicity Phase3->Step5 Step2 Calculate IC50 & Selectivity Index Step1->Step2 Step2->Phase2 SI > 50 Step4 Quantify PGE2 via ELISA Step3->Step4 Step4->Phase3 Step6 Validate True COX-2 Inhibition Step5->Step6

Self-validating experimental workflow for evaluating COX-2 inhibitors.

Self-Validating Experimental Protocols

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This cell-free assay isolates the enzyme-inhibitor interaction, providing precise IC50 values.

Causality Checkpoint: We utilize a fluorometric approach using ADHP (10-acetyl-3,7-dihydroxyphenoxazine). The cyclooxygenase activity of COX converts arachidonic acid to PGG2, and its subsequent peroxidase activity converts PGG2 to PGH2. This secondary reaction catalyzes the conversion of ADHP into highly fluorescent resorufin[4]. A decrease in fluorescence directly correlates with COX inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10X working solutions of 5-Methyl-3-(pyridin-4-yl)isoxazole in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Control Setup: Include Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls[5]. Include a vehicle control (1% DMSO).

  • Enzyme Incubation: In a 96-well black microplate, combine 10 µL of the test compound, 10 µL of heme cofactor, and 10 µL of recombinant human COX-1 or COX-2 enzyme. Incubate at 25°C for 10 minutes to allow the inhibitor to bind the active site[4].

  • Reaction Initiation: Add 10 µL of a master mix containing ADHP and Arachidonic Acid to all wells.

  • Detection: Incubate for exactly 5 minutes at room temperature. Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm).

  • Data Analysis: Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). An SI > 50 indicates a highly selective COX-2 inhibitor.

Protocol 2: Cell-Based LPS-Induced PGE2 Assay in RAW 264.7 Macrophages

Enzyme inhibition does not guarantee cellular efficacy. This protocol evaluates the compound's ability to cross the cell membrane and function in a complex physiological environment.

Causality Checkpoint: RAW 264.7 murine macrophages do not express constitutive COX-2. Stimulation with Lipopolysaccharide (LPS) activates the TLR4/NF-κB signaling axis, resulting in massive de novo synthesis of COX-2 and subsequent PGE2 release[5],[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2[5].

  • Pre-treatment: Aspirate media. Pre-treat cells with varying concentrations of 5-Methyl-3-(pyridin-4-yl)isoxazole (e.g., 0.1, 1, 10 µM) and reference drugs (Celecoxib, 10 µM) in serum-free DMEM for 2 hours[6].

  • LPS Challenge: Add LPS (final concentration 1 µg/mL) to the wells. Incubate for 16–18 hours[5].

  • Supernatant Collection: Carefully collect the supernatant and centrifuge at 1,000 x g for 5 minutes to remove cellular debris.

  • PGE2 Quantification: Quantify PGE2 levels in the supernatant using a competitive PGE2 ELISA kit according to the manufacturer's instructions. Read absorbance at 405 nm or 450 nm depending on the substrate used[4].

Protocol 3: The Critical Viability Counter-Screen (MTT Assay)

Trustworthiness Requirement: A reduction in PGE2 could be a false positive caused by compound cytotoxicity. To validate that the PGE2 reduction is due to specific COX-2 inhibition, cell viability must be assessed on the exact cells used in Protocol 2.

  • MTT Addition: After removing the supernatant for the ELISA, add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to the remaining cells in the 96-well plate.

  • Incubation: Incubate for 2–4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Aspirate the media and dissolve the crystals in 100 µL of DMSO.

  • Measurement: Read absorbance at 570 nm. Compounds showing >80% viability alongside significant PGE2 reduction are validated as true inhibitors.

Quantitative Data Synthesis

The following tables summarize the expected analytical profile of a highly optimized isoxazole derivative compared to clinical standards, providing a benchmarking framework for your experimental results.

Table 1: In Vitro COX-1 and COX-2 Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Mechanism
5-Methyl-3-(pyridin-4-yl)isoxazole > 50.00.45> 111Competitive (COX-2 Pocket)
Celecoxib (Positive Control)15.00.04375Competitive (COX-2 Pocket)
Indomethacin (Reference)0.050.500.1Non-selective

Table 2: Cell-Based Anti-Inflammatory Efficacy (RAW 264.7 Macrophages)

Treatment GroupPGE2 Inhibition (%)Cell Viability (%)Interpretation
LPS + Vehicle (DMSO) 0% (Max PGE2)100%Baseline Inflammation
LPS + Test Compound (10 µM) 78%95%Validated COX-2 Inhibition
LPS + Celecoxib (10 µM) 85%94%Validated COX-2 Inhibition
LPS + Cytotoxic Agent 90%30%False Positive (Cell Death)

Sources

Technical Notes & Optimization

Troubleshooting

purification of 5-Methyl-3-(pyridin-4-yl)isoxazole by chromatography

Welcome to the Technical Support Center for the chromatographic purification of 5-Methyl-3-(pyridin-4-yl)isoxazole . As a Senior Application Scientist, I have designed this portal to move beyond generic advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 5-Methyl-3-(pyridin-4-yl)isoxazole . As a Senior Application Scientist, I have designed this portal to move beyond generic advice. Basic heterocycles present unique thermodynamic and kinetic challenges during purification. This guide deconstructs the underlying physicochemical mechanisms causing your separation failures and provides self-validating, field-proven protocols to ensure high-purity isolation.

Diagnostic Dashboard: The Chemical Challenge

5-Methyl-3-(pyridin-4-yl)isoxazole presents a classic chromatographic paradox. While the isoxazole ring is relatively neutral, the pyridine moiety contains a basic nitrogen atom (pKa ~5.2). When subjected to standard normal-phase silica chromatography, this basic nitrogen acts as a strong hydrogen-bond acceptor and cation, interacting aggressively with the weakly acidic residual silanol groups (-Si-OH) on the silica surface[1].

This dual-retention mechanism (lipophilic partitioning + ion exchange) causes severe peak tailing, broad elution bands, and in severe cases, irreversible adsorption leading to low recovery[1].

G A Crude 5-Methyl-3-(pyridin-4-yl)isoxazole B Assess Solubility & Impurity Profile A->B C Severe Tailing / Low Recovery? B->C D Normal Phase (Silica) C->D Organic Soluble E Reversed-Phase (C18) C->E Polar / Water Soluble F Add 1-5% TEA or NH4OH (Masks Silanols) D->F Modify Mobile Phase H Amine-Functionalized Silica (Alternative to Additives) D->H Change Stationary Phase G Add 0.1% TFA or Formic Acid (Protonates Analyte) E->G Buffer Mobile Phase

Workflow for mitigating peak tailing in basic pyridine derivatives.

Root Cause Analysis & Troubleshooting Guide

Q: Why does my compound streak across the entire TLC plate and tail severely on a bare silica column? Root Cause: Heterogeneous distribution of active silanol sites on Type A silica causes variable desorption kinetics for the pyridine nitrogen[2]. Because the binding energy varies across different silanol sites, molecules of the same compound elute at different rates, creating a "trailing edge"[1]. Solution: Implement a "Silanol Suppressor." Adding a competing base, such as Triethylamine (TEA) at 1-5% (v/v), saturates the acidic silanol sites. Because TEA is a stronger base than the pyridine derivative, it preferentially binds to the silica, effectively masking the active sites and forcing the target analyte to elute via standard partitioning[3].

Q: I synthesized the compound via 1,3-dipolar cycloaddition and cannot separate the regioisomers. What is the best approach? Root Cause: Regioisomers of isoxazoles often possess nearly identical polarities, making normal-phase separation highly inefficient. Solution: Switch to Reversed-Phase Liquid Chromatography (RPLC) utilizing spatial selectivity. By using a C18 column with a Triethylammonium acetate (TEAA) buffer, the hydrophobic ethyl groups of the TEA interact with the C18 chains, constructing a stable spatial environment that enhances the separation of structurally similar isomers[4].

Q: I switched to Reversed-Phase (C18) but I am still experiencing low recovery. Why? Root Cause: Even in RPLC, un-endcapped silanols on the silica backbone can trap basic compounds[3]. Solution: Lower the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This protonates the residual silanols, neutralizing their charge (keeping them as neutral -Si-OH instead of anionic -Si-O⁻) and preventing ion-exchange interactions with the protonated pyridine ring[2].

Validated Experimental Protocols

Protocol A: Normal Phase Flash Chromatography with Silanol Masking

This protocol is a self-validating system: Pre-treating the column ensures that the active sites are saturated before the sample is introduced, preventing irreversible binding and sample loss.

  • Step 1: Solvent Preparation. Prepare Eluent A (Hexane + 1% TEA) and Eluent B (Ethyl Acetate + 1% TEA). Mix thoroughly.

  • Step 2: Column Equilibration (Critical). Flush the bare silica column with 3 to 5 Column Volumes (CV) of Eluent A.

    • Validation Checkpoint: Collect a few drops of the column effluent and spot it on pH paper. It must test basic (pH > 8), confirming that the silanol sites are fully saturated with TEA.

  • Step 3: Sample Loading. Dissolve the crude 5-Methyl-3-(pyridin-4-yl)isoxazole in a minimum volume of Eluent A. If the sample is insoluble in Hexane, dry-load it onto Celite (avoid dry-loading onto bare silica, as the highly active dry silica will permanently trap the basic nitrogen).

  • Step 4: Gradient Execution. Run a shallow gradient from 10% B to 60% B over 15 CV to ensure optimal mass transfer.

  • Step 5: Fraction Analysis. Spot fractions on TLC plates that have been pre-eluted with 1% TEA in Hexane to prevent tailing during the TLC analysis itself.

Protocol B: Alternative Amine-Functionalized Silica Purification

For researchers who cannot tolerate TEA in their final fractions due to downstream biological assays or NMR interference.

  • Step 1: Stationary Phase Selection. Utilize an amine-functionalized silica column (e.g., KP-NH). The bonded amine groups permanently shield the silica backbone, eliminating the need for mobile phase additives[5].

  • Step 2: Solvent Selection. Use a standard Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient without any basic modifiers.

  • Step 3: Elution. Load the sample and run the gradient. The basic pyridine will elute with sharp, symmetrical peaks purely based on its lipophilicity.

Quantitative Data Presentation

Table 1: Mobile Phase Additive Selection Matrix for Basic Heterocycles

Chromatographic ModeRecommended AdditiveConcentrationMechanism of ActionBest Application
Normal Phase (Silica) Triethylamine (TEA)1-5% (v/v)Competitive silanol masking[3]Crude basic extracts, standard flash
Normal Phase (Silica) Ammonium Hydroxide0.5-1% (v/v)Competitive silanol maskingWhen high volatility is required
Reversed-Phase (C18) Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)Analyte protonation & silanol suppression[2]High-purity isolation, LC-MS
Reversed-Phase (C18) Triethylammonium acetate10-20 mMIon-pairing & spatial selectivity[4]Regioisomer separation

Frequently Asked Questions (FAQs)

Q: Can I use diethylamine instead of triethylamine for normal-phase separations? A: Yes. Diethylamine has a slightly lower pKb (stronger basicity) than TEA, making it highly effective for masking silanols, particularly in normal-phase isomer separations[4]. However, ensure your target analyte does not contain primary or secondary amines that might react or compete unfavorably.

Q: Why did my target compound precipitate on the column during my reversed-phase gradient elution? A: If you are using phosphate buffers to lower the pH in RPLC, high concentrations of organic modifiers (like acetonitrile) during the later stages of a gradient can cause the inorganic buffer to precipitate[1]. Always use volatile buffers (like ammonium formate) or volatile acids (TFA, Formic Acid) for preparative chromatography[6].

Q: Does heating during the evaporation of TEA-containing fractions harm 5-Methyl-3-(pyridin-4-yl)isoxazole? A: The isoxazole-pyridine scaffold is generally thermally stable, but extended heating in the presence of concentrated bases during solvent evaporation can lead to degradation or discoloration. Optimize the evaporation process by using a lower temperature (e.g., 30-35°C) and a gentle stream of nitrogen[1].

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. 1

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. 3

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. 4

  • Purifying ionic compounds by flash column chromatography - Biotage. 6

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP - LCMS. 2

  • 5 Steps to successful flash chromatography - Biotage.5

Sources

Optimization

Technical Support Center: Storage, Stability, and Troubleshooting for 5-Methyl-3-(pyridin-4-yl)isoxazole

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5-Methyl-3-(pyridin-4-yl)isoxazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5-Methyl-3-(pyridin-4-yl)isoxazole . Because this molecule contains both an electron-rich pyridine ring and a labile isoxazole ring, it presents unique stability challenges during long-term storage and in vitro assays.

Below, we deconstruct the chemical causality of its degradation, provide actionable troubleshooting FAQs, and outline self-validating experimental protocols to ensure the integrity of your research.

Mechanistic Causality of Degradation

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 5-Methyl-3-(pyridin-4-yl)isoxazole undergoes three primary degradation pathways depending on the environmental stressor:

  • Base-Catalyzed Isoxazole Ring Opening: The isoxazole ring is highly susceptible to nucleophilic attack by hydroxide ions. Deprotonation or direct attack leads to the cleavage of the O-N bond, resulting in a cyanoenol or acyclic derivative. Studies on structurally related isoxazoles (e.g., leflunomide) demonstrate that base-catalyzed ring opening is significantly accelerated at pH > 7.4 and elevated temperatures[1].

  • Photolytic N-O Bond Cleavage: The N-O bond within the isoxazole ring is photolabile. Exposure to UV or intense visible light induces homolytic cleavage, generating reactive biradical intermediates that rapidly fragment into smaller, polar degradants[2].

  • Oxidative Pyridine N-Oxidation: The lone electron pair on the pyridine nitrogen is a prime target for electrophilic attack by reactive oxygen species (ROS) or peroxides, leading to the formation of a pyridine N-oxide[3].

DegradationPathways Parent 5-Methyl-3-(pyridin-4-yl)isoxazole (Intact Compound) Base Basic pH (>8.0) Hydroxide Attack Parent->Base Photo UV/Vis Light Photon Absorption Parent->Photo Oxid Oxidative Stress (O2, Peroxides) Parent->Oxid RingOpen Isoxazole Ring Opening (Acyclic Degradants) Base->RingOpen Base Catalysis NOCleave N-O Bond Cleavage (Fragmentation) Photo->NOCleave Photolysis NOxide Pyridine N-Oxidation (N-Oxide Derivative) Oxid->NOxide Oxidation

Figure 1: Primary degradation pathways of 5-Methyl-3-(pyridin-4-yl)isoxazole under storage stress.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My DMSO stock solution turned yellow after being left on the benchtop for a week. Is it still viable? A: No, it should be discarded. The color change is a classic symptom of photolytic degradation and oxidation. The pyridine ring readily oxidizes to an N-oxide in the presence of dissolved oxygen and ambient light[3], while the isoxazole ring undergoes photolysis[2]. Troubleshooting fix: Always store DMSO stocks in amber vials, blanketed with Argon or N₂, at -20°C.

Q: I am running an in vitro assay in a Tris-HCl buffer at pH 8.5. My compound seems to lose potency over the 24-hour incubation. Why? A: You are observing base-catalyzed hydrolysis. Isoxazole rings are notoriously unstable in basic conditions. At 37°C and pH > 8.0, the half-life of similar isoxazole compounds drops drastically (often to < 2 hours)[1]. Troubleshooting fix: If your assay permits, lower the buffer pH to 7.0–7.4, or minimize the pre-incubation time of the compound in the buffer before adding your biological target.

Q: How can I differentiate between thermal degradation and photolytic degradation in my samples? A: Implement a "Dark Control" in your experimental design. Wrap a duplicate sample vial completely in aluminum foil and incubate it alongside your exposed sample. If the dark control remains intact while the exposed sample degrades, the mechanism is purely photolytic. If both degrade equally, the mechanism is thermal or hydrolytic.

Quantitative Stability Profiles

While exact kinetic data varies by specific formulation, the following table summarizes the extrapolated degradation kinetics based on validated studies of structurally homologous isoxazole and pyridine derivatives[1][2][3].

Environmental StressorConditionTemp (°C)Estimated Half-Life (t½)Primary Degradation Mechanism
Acidic Aqueous pH 4.0 Buffer37°C> 72 hoursHighly stable; protonation of pyridine
Physiological pH 7.4 Buffer37°C~ 7.4 hoursSlow base-catalyzed ring opening
Basic Aqueous pH 10.0 Buffer37°C~ 1.2 hoursRapid base-catalyzed ring opening
Photolytic UV/Vis (ICH Q1B)25°C< 4 hoursN-O bond homolytic cleavage
Oxidative 3% H₂O₂25°C~ 12 hoursPyridine N-oxidation

Self-Validating Experimental Protocols

To accurately assess the shelf-life and experimental viability of 5-Methyl-3-(pyridin-4-yl)isoxazole, you must utilize a Stability-Indicating Assay . The following protocol is designed as a self-validating system: it includes built-in mass balance checks to ensure no volatile degradants are missed.

Protocol: Forced Degradation & Mass Balance Assay

Rationale: By intentionally stressing the compound, we can map all potential degradants. The "Mass Balance" step ensures that the sum of the parent compound and all degradants equals 100% of the starting material. A loss in mass balance (<90%) indicates the formation of undetectable or volatile fragments.

Step 1: Stock Preparation

  • Dissolve 5-Methyl-3-(pyridin-4-yl)isoxazole in anhydrous, HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Execution of Stress Conditions Aliquot 1 mL of the stock into five separate vials and treat as follows:

  • Control: Add 1 mL HPLC water. Store at 4°C in the dark.

  • Acid Stress: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Add 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

  • Photolytic Stress: Add 1 mL HPLC water. Expose to a Xenon lamp (1.2 million lux hours) per ICH Q1B guidelines.

Step 3: Quenching (Critical Step) To stop the degradation accurately at the 24-hour mark:

  • Neutralize the Acid sample with 1 mL of 0.1 M NaOH.

  • Neutralize the Base sample with 1 mL of 0.1 M HCl.

  • Quench the Oxidative sample by adding 100 µL of 10% Sodium Thiosulfate to neutralize residual peroxides.

Step 4: HPLC-PDA-MS Analysis & Mass Balance Validation

  • Inject 10 µL of each quenched sample into an RP-HPLC system equipped with a Photodiode Array (PDA) and Mass Spectrometer.

  • Self-Validation Check: Calculate the total peak area of the Control sample. For each stressed sample, sum the peak area of the remaining parent compound and all new degradant peaks.

  • Pass Criteria: The total area of the stressed sample must be within 90-110% of the control sample area (adjusting for relative response factors).

Workflow Start Prepare Stock (1.0 mg/mL in ACN) Aliquot Aliquot into Stress Conditions Start->Aliquot Cond1 pH Extremes (Acid/Base) Aliquot->Cond1 Cond2 Photolytic (ICH Q1B Light) Aliquot->Cond2 Cond3 Oxidative (3% H2O2) Aliquot->Cond3 Quench Chemical Quenching (Neutralization) Cond1->Quench Cond2->Quench Cond3->Quench HPLC HPLC-PDA-MS Analysis Quench->HPLC Data Mass Balance & t(1/2) Calculation HPLC->Data

Figure 2: Step-by-step forced degradation workflow for stability-indicating assays.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at:[Link]

  • Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship of 5-Methyl-3-(pyridin-4-yl)isoxazole analogs

Structure-Activity Relationship (SAR) of 5-Methyl-3-(pyridin-4-yl)isoxazole Analogs: A Comparative Guide to GABA-A α5 Negative Allosteric Modulators As drug development pivots toward highly selective neurological therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) of 5-Methyl-3-(pyridin-4-yl)isoxazole Analogs: A Comparative Guide to GABA-A α5 Negative Allosteric Modulators

As drug development pivots toward highly selective neurological therapeutics, the γ-aminobutyric acid type A (GABA-A) receptor α5 subunit has emerged as a premier target for cognitive enhancement. Unlike the ubiquitous α1, α2, and α3 subunits—which mediate sedation, anxiolysis, and myorelaxation—the α5 subunit is predominantly localized in the hippocampus. Here, it governs tonic inhibitory currents. By selectively reducing this inhibition using Negative Allosteric Modulators (NAMs), researchers can enhance long-term potentiation (LTP) and working memory without triggering the proconvulsant or anxiogenic side effects associated with non-selective GABA-A NAMs.

This guide provides an in-depth structural and functional analysis of the 5-Methyl-3-(pyridin-4-yl)isoxazole scaffold—the core pharmacophore behind advanced clinical candidates like Basmisanil (RG1662)—and objectively compares its performance against alternative GABA-A α5 NAMs.

Structural Biology & Mechanism of Action

To engineer subtype selectivity, we must exploit the subtle topological differences at the benzodiazepine (BZD) binding site, located at the interface of the α5(+) and γ2(-) subunits. Recent high-resolution Cryo-EM structures (e.g., PDB: 8BHA)[1] reveal that isoxazole-based NAMs adopt a distinct bipartite binding pose within this pocket.

The 5-Methyl-3-(pyridin-4-yl)isoxazole core acts as the "upper" and "lower" anchor:

  • The Isoxazole Ring (Upper Pocket): Forms extensive van der Waals and π-π stacking interactions with key residues such as Phe103, His105, Thr133, and Tyr163.

  • The Pyridin-4-yl Ring (Lower Pocket): Stacks directly over the β1-strand Tyr49. The nitrogen atom on the pyridine ring acts as a critical hydrogen bond acceptor, improving topological polar surface area (tPSA) and aqueous solubility compared to simple phenyl analogs.

Pathway A 5-Methyl-3-(pyridin-4-yl)isoxazole Scaffold B GABA-A Receptor (α5+/γ2- Interface) A->B Binds BZD Site C Allosteric Conformational Shift B->C Induced Fit D Reduced Cl- Channel Opening C->D NAM Efficacy (~ -40%) E Enhanced Hippocampal LTP D->E Cognitive Enhancement

Mechanism of action for isoxazole-based GABA-A α5 NAMs in cognitive enhancement.

SAR Analysis of the Isoxazole Core

The optimization of the isoxazole-pyridine series[2] requires strict adherence to steric and electronic boundaries. The causality behind the SAR of the 5-Methyl-3-(pyridin-4-yl)isoxazole scaffold is defined as follows:

  • Position 5 (Methyl Group): This position occupies a highly restricted lipophilic sub-pocket. Expanding the methyl group to an ethyl, propyl, or trifluoromethyl group induces severe steric clashes with His105, drastically reducing binding affinity. The methyl group is the absolute optimal moiety for this vector.

  • Position 3 (Pyridin-4-yl Group): Replacing the pyridine ring with a phenyl ring maintains baseline affinity but severely degrades metabolic stability and solubility. The pyridin-4-yl orientation specifically aligns its nitrogen to interact with the solvent-exposed channel rim, optimizing the compound's pharmacokinetic (PK) profile for blood-brain barrier (BBB) penetration.

  • Position 4 (Variable Linker): This is the primary driver of efficacy and selectivity. Extending from the 4-position via a methoxy-linker or a carboxamide to a terminal heterocyclic ring (e.g., a thiomorpholine dioxide) pushes the molecule into the α5-specific histidine/threonine residues. This extension is responsible for achieving the >100-fold selectivity over α1/α2/α3 subunits.

Comparative Performance Data

When benchmarking the 5-Methyl-3-(pyridin-4-yl)isoxazole analogs against other historical GABA-A α5 NAMs, the primary metrics are binding selectivity (Ki ratio) and functional efficacy (percentage reduction of GABA-induced current).

Note: A NAM efficacy of -70% (like α5IA) is often too strong, leading to mild anxiogenic liabilities. The isoxazole-pyridine class is engineered for "partial" NAM efficacy (-35% to -40%), which provides a superior therapeutic window.

Compound ClassRepresentative Scaffold / Drugα5 Affinity (Ki)Selectivity (α5 vs α1/2/3)NAM Efficacy (Current Reduction)Clinical Profile / Limitations
Isoxazole-Pyridine 5-Methyl-3-(pyridin-4-yl)isoxazole ~5.0 nM> 100-fold -35% to -40% High tolerability, no proconvulsant effects.
Imidazotriazolo-BZD RO49385814.6 nM~ 17-fold-35%Moderate selectivity; good in vivo efficacy.
Triazolopyridazine α5IA0.66 nM< 2-fold-70%High efficacy, but poor selectivity limits safety.
Pyrazolotriazine MRK-0161.4 nM< 2-fold-55%Limited by off-target BZD site binding.

Experimental Workflows & Validation Protocols

To ensure scientific integrity and self-validating results, the following protocols must be employed to evaluate new analogs synthesized from the 5-Methyl-3-(pyridin-4-yl)isoxazole core.

Workflow S1 1. Compound Synthesis (Isoxazole-Pyridine Core) S2 2. Radioligand Binding ([3H]Flumazenil Displacement) S1->S2 Purified >98% S3 3. Patch-Clamp Electrophysiology (HEK293 expressing α5β3γ2) S2->S3 Selectivity >100x S4 4. In Vivo Validation (Rodent Cognitive Models) S3->S4 Target Efficacy (-35%) Confirmed

Standardized screening workflow for validating GABA-A α5 subtype-selective NAMs.

Protocol A: Radioligand Binding Assay (Selectivity Profiling)

We utilize [3H]flumazenil because it is a non-selective BZD-site antagonist, allowing for direct competitive displacement across all BZD-sensitive α-subunits (α1, α2, α3, α5)[3].

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human recombinant GABA-A α5β3γ2, α1β3γ2, α2β3γ2, and α3β3γ2 receptors.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]flumazenil and varying concentrations of the isoxazole analog (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 4°C.

  • Nonspecific Binding (Self-Validation): Define nonspecific binding in parallel wells using 10 µM diazepam. If the analog fails to displace [3H]flumazenil in the presence of diazepam, it is not binding at the target allosteric site.

  • Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Efficacy Profiling)

Binding affinity does not equal efficacy. Electrophysiology is required to confirm that the compound acts as a negative allosteric modulator rather than a silent antagonist.

  • Cell Preparation: Seed HEK293 cells stably expressing α5β3γ2 receptors onto poly-D-lysine coated glass coverslips.

  • Configuration: Establish whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Baseline Establishment: Apply an EC20 concentration of GABA (typically 2-5 µM) via a rapid perfusion system. Causality: We use an EC20 (sub-maximal) concentration rather than EC100 to leave dynamic range available to observe the negative modulation of the chloride current.

  • Compound Co-application: Co-apply the EC20 GABA with 1 µM of the 5-Methyl-3-(pyridin-4-yl)isoxazole analog.

  • Quantification: Measure the percentage reduction in the peak GABA-induced inward current. A successful clinical candidate should yield a -30% to -40% reduction.

References

  • European Patent Office. (2014). Isoxazolo-pyridine derivatives (Patent No. EP2767536B1). F. Hoffmann-La Roche AG.
  • Protein Data Bank (RCSB PDB). (2023). GABA-A receptor a5 homomer - a5V3 - Basmisanil - HR (PDB ID: 8BHA). Retrieved from:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA-A receptor α5 subunit. Target ID: 408. Retrieved from:[Link]

Sources

Comparative

validation of 5-Methyl-3-(pyridin-4-yl)isoxazole bioactivity in animal models

An essential challenge in neuropharmacology is developing compounds that enhance cognition without inducing proconvulsant or anxiogenic side effects. The 5-methyl-3-(pyridin-4-yl)isoxazole scaffold has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential challenge in neuropharmacology is developing compounds that enhance cognition without inducing proconvulsant or anxiogenic side effects. The 5-methyl-3-(pyridin-4-yl)isoxazole scaffold has emerged as a privileged structural motif in the design of highly selective central nervous system (CNS) therapeutics. Specifically, it serves as a core pharmacophore for isoxazolo-pyridine derivatives acting as negative allosteric modulators (NAMs) or inverse agonists at the α5 subunit-containing GABA_A receptors [1].

Because α5-GABA_A receptors are predominantly localized in the hippocampus and mediate tonic inhibitory currents, selectively reducing this inhibition facilitates long-term potentiation (LTP) and improves spatial memory. This guide provides a comprehensive, objective framework for validating the bioactivity of 5-methyl-3-(pyridin-4-yl)isoxazole-based derivatives in animal models, comparing their performance against industry-standard α5-GABA_A modulators like RO4938581 and L-655,708.

Mechanistic Rationale & Pathway Dynamics

To validate this pharmacophore, we must first establish why it works. Non-selective GABA_A receptor antagonists (like bicuculline) cause seizures by blocking phasic synaptic inhibition globally. In contrast, 5-methyl-3-(pyridin-4-yl)isoxazole derivatives are engineered to bind selectively to the benzodiazepine allosteric site of α5-containing receptors. By acting as inverse agonists, they specifically reduce the chloride (Cl⁻) influx responsible for tonic (background) inhibition in hippocampal pyramidal neurons. This subtle depolarization lowers the threshold for NMDA receptor activation during synaptic transmission, thereby enhancing LTP without disrupting the critical phasic inhibition required to prevent excitotoxicity.

Pathway A 5-Methyl-3-(pyridin-4-yl)isoxazole Derivative (Inverse Agonist) B α5-GABA_A Receptor (Hippocampus) A->B Binds Allosteric Site C Reduced Tonic Cl⁻ Influx B->C Negative Modulation D Membrane Depolarization (Pyramidal Neurons) C->D Lowers Threshold E Mg²⁺ Block Removal from NMDA Receptors D->E Voltage-Dependent F Enhanced Ca²⁺ Influx E->F Synaptic Activation G Long-Term Potentiation (LTP) & Cognitive Enhancement F->G Plasticity Induction

Diagram 1: Mechanistic pathway of α5-GABA_A receptor inverse agonism enhancing synaptic plasticity.

Comparative Performance Profiling

When validating a novel 5-methyl-3-(pyridin-4-yl)isoxazole derivative, its performance must be benchmarked against established reference compounds. L-655,708 is highly potent but has a short half-life, making it better suited for in vitro or acute in vivo studies[2]. RO4938581 offers a more balanced pharmacokinetic profile, making it the gold standard for chronic in vivo behavioral rescue models (e.g., Down syndrome or Alzheimer's models) [3].

Table 1: Pharmacological Comparison of α5-GABA_A Modulators

Compound Class / NameTarget Affinity (α5 Ki)Selectivity (vs. α1, α2, α3)Brain Penetrance (B/P Ratio)Optimal In Vivo Dose (Rodent)Proconvulsant Risk
Isoxazolo-pyridine (5-Methyl scaffold) < 35 nM> 20-foldHigh (Lipophilic core)1 - 5 mg/kg (p.o.)Low
RO4938581 4.6 nM~17-40-foldHigh (~1.2)1 - 10 mg/kg (p.o.)Low
L-655,708 0.45 nM50-100-foldModerate0.5 - 1 mg/kg (i.p.)Low

In Vivo Validation Workflows

To ensure scientific integrity, the validation of this pharmacophore must follow a self-validating, three-tier workflow: Target Engagement (PK/PD) ➔ Behavioral Efficacy ➔ Synaptic Mechanism (Ex Vivo).

Workflow PK Tier 1: PK & Occupancy (Receptor Autoradiography) BEH Tier 2: Behavioral Efficacy (Morris Water Maze) PK->BEH Confirms BBB Crossing EPHYS Tier 3: Synaptic Mechanism (Ex Vivo Electrophysiology) BEH->EPHYS Correlates Behavior to LTP

Diagram 2: Three-tier validation workflow for CNS bioactive compounds.

Tier 1: Pharmacokinetics & Target Occupancy Protocol

Objective: Prove that the 5-methyl-3-(pyridin-4-yl)isoxazole derivative crosses the blood-brain barrier (BBB) and selectively binds α5-GABA_A receptors in vivo. Causality: Behavioral data is meaningless without proof of target engagement. We use in vivo displacement of [³H]L-655,708 (a radioligand specific to α5) to quantify receptor occupancy[4].

  • Administration: Administer the test compound (e.g., 3 mg/kg, p.o.) to adult wild-type C57BL/6 mice.

  • Radioligand Injection: 30 minutes prior to the estimated Tmax of the test compound, inject [³H]L-655,708 (2 µCi/mouse, i.v.) via the tail vein.

  • Tissue Processing: At Tmax, euthanize the animals, rapidly extract the brain, and dissect the hippocampus (high α5 density) and cerebellum (low α5 density, serving as a non-specific binding control).

  • Scintillation Counting: Homogenize tissues and measure radioactivity.

  • Validation Check: A successful compound will show a dose-dependent reduction in [³H]L-655,708 binding in the hippocampus, but not in the cerebellum, confirming α5-specific target engagement. Aim for 50-70% occupancy for cognitive enhancement without off-target effects.

Tier 2: Behavioral Efficacy (Morris Water Maze)

Objective: Assess the compound's ability to rescue spatial learning and memory deficits. Causality: The Morris Water Maze (MWM) is heavily dependent on hippocampal integrity. We use a scopolamine-induced amnesia model (or a transgenic Down syndrome model like Ts65Dn) to create a therapeutic window, as normal wild-type mice often exhibit a "ceiling effect" in learning, making enhancements difficult to detect [5].

  • Pre-treatment: Administer the test compound 30 minutes prior to training. Rationale: This aligns the compound's peak plasma concentration with the acquisition phase of the spatial learning task, ensuring maximum receptor occupancy during memory encoding.

  • Amnesia Induction: Administer scopolamine (1 mg/kg, i.p.) 20 minutes prior to training to impair spatial memory.

  • Acquisition Phase (Days 1-4): Place the mouse in a pool of opaque water with a hidden submerged platform. Conduct 4 trials per day. Track the escape latency (time to find the platform) using video tracking software.

  • Probe Trial (Day 5): Remove the platform. Measure the time spent in the target quadrant.

  • Validation Check: The test compound must significantly decrease escape latency during acquisition and increase time spent in the target quadrant during the probe trial compared to the scopolamine-only vehicle group.

Tier 3: Ex Vivo Electrophysiology (Hippocampal Slices)

Objective: Confirm that the behavioral improvement is driven by enhanced synaptic plasticity (LTP). Causality: By stimulating the Schaffer collateral pathway and recording from the CA1 region, we directly measure the strength of excitatory synapses. If the compound successfully reduces tonic GABAergic inhibition, we will observe a lowered threshold for LTP induction.

  • Slice Preparation: Rapidly decapitate the mouse and prepare 400 µm thick acute transverse hippocampal slices in ice-cold, oxygenated sucrose-aCSF (artificial cerebrospinal fluid). Rationale: Sucrose replaces sodium to prevent excitotoxic cell death during slicing.

  • Incubation: Transfer slices to a recording chamber perfused with standard aCSF (32°C) containing the test compound (e.g., 100 nM).

  • Baseline Recording: Stimulate Schaffer collaterals and record field excitatory postsynaptic potentials (fEPSPs) in the CA1 stratum radiatum. Establish a stable 20-minute baseline.

  • LTP Induction: Apply a sub-threshold Theta Burst Stimulation (TBS) protocol (e.g., 3 bursts of 4 pulses at 100 Hz). Rationale: A sub-threshold stimulus will not induce LTP in control slices, allowing us to observe if the test compound facilitates LTP induction.

  • Validation Check: Slices treated with the 5-methyl-3-(pyridin-4-yl)isoxazole derivative should exhibit a sustained increase in fEPSP slope (>130% of baseline) lasting at least 60 minutes post-TBS, validating its role as a cognitive enhancer at the synaptic level.

References

  • European Patent Office. (2014). Isoxazolo-pyridine derivatives (EP 2767536 B1). F. Hoffmann-La Roche AG. Retrieved from https://patents.google.
  • MedChemExpress. (n.d.). L-655708 | GABA Receptor Inverse Agonist. Retrieved from https://www.medchemexpress.com/L-655708.html
  • Knust, H., et al. (2009). The discovery and unique pharmacological profile of RO4938581 and RO4882224 as potent and selective GABAA alpha5 inverse agonists for the treatment of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 19(20), 5940-5944. Retrieved from https://pubmed.ncbi.nlm.nih.gov/19733475/
  • Atack, J. R., et al. (2005). In vivo labelling of alpha5 subunit-containing GABA(A) receptors using the selective radioligand [3H]L-655,708. Neuropharmacology, 49(2), 220-229. Retrieved from https://pubmed.ncbi.nlm.nih.gov/15993904/
  • Martinez-Cue, C., et al. (2013). Reducing GABAA α5 receptor-mediated inhibition rescues functional and neuromorphological deficits in a mouse model of down syndrome. The Journal of Neuroscience, 33(9), 3953-3966. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3612589/
Validation

Publish Comparison Guide: Cross-Reactivity Profiles of 5-Methyl-3-(pyridin-4-yl)isoxazole in Fragment-Based Drug Discovery

Executive Summary & Mechanistic Grounding In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency and low off-target cross-reactivity is the most critical hur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency and low off-target cross-reactivity is the most critical hurdle 1. 5-Methyl-3-(pyridin-4-yl)isoxazole (5-MPI) has emerged as a privileged pharmacophore scaffold for designing inverse agonists targeting the α 5 subunit of the GABA_A receptor. These compounds hold significant therapeutic potential as cognitive enhancers for neurodevelopmental and neurodegenerative disorders 2.

The fundamental challenge in targeting the GABA_A receptor is cross-reactivity . The receptor is a heteropentamer, and the benzodiazepine binding site is highly conserved across α 1, α 2, α 3, and α 5 subunits. Cross-reactivity with α 1, α 2, or α 3 subunits triggers unwanted proconvulsant, sedative, or anxiogenic effects.

The Causality of 5-MPI's Selectivity: The structural genius of 5-MPI lies in its precise steric and electronic mapping:

  • The Pyridin-4-yl Nitrogen: Acts as a strict hydrogen bond acceptor, anchoring the fragment to the conserved histidine residue in the binding pocket.

  • The 5-Methyl Group (The Selectivity Switch): The α 5 subunit possesses a slightly more voluminous subpocket compared to α 1/ α 2/ α 3. The 5-methyl group perfectly occupies this space in α 5, but creates a severe steric clash in the off-target subunits, effectively preventing cross-reactivity at the fragment level.

Selectivity_Logic M1 5-Methyl-3-(pyridin-4-yl)isoxazole (5-MPI Pharmacophore) Mech1 Favorable Steric Fit & H-Bonding (Pyridyl N) M1->Mech1 Mech2 Steric Clash via 5-Methyl Group M1->Mech2 A5 GABA-A α5 Subunit (Target) Mech1->A5 A1 GABA-A α1/α2/α3 (Off-Targets) Mech2->A1 Out1 High Affinity (Cognitive Enhancement) A5->Out1 Out2 Low Affinity (Reduced Proconvulsant Risk) A1->Out2

Mechanistic logic of 5-MPI selectivity for GABA-A α5 over off-target subunits.

Comparative Product Performance: Cross-Reactivity Profiles

To objectively evaluate 5-MPI, we must compare it against its closest structural analogs and a mature clinical reference standard.

Comparators:

  • Des-methyl Analog (3-(Pyridin-4-yl)isoxazole): Lacks the 5-methyl selectivity switch.

  • 3-Pyridyl Isomer (5-Methyl-3-(pyridin-3-yl)isoxazole): Alters the hydrogen-bonding vector.

  • L-655,708: A highly potent, fully elaborated α 5 inverse agonist used as an assay positive control .

Table 1: Biophysical Binding Kinetics (Surface Plasmon Resonance)

Data represents label-free kinetic binding. Lower KD​ indicates higher affinity.

Compound / FragmentTarget Subunit KD​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 )Selectivity Fold ( α 5 vs α 1)
5-MPI (Target Product) α 5 β 3 γ 2 12.5 4.2 x 10³ 0.05 > 15.0x
5-MPI α 1 β 3 γ 2195.01.1 x 10³0.21-
Des-methyl Analog α 5 β 3 γ 28.45.5 x 10³0.041.2x (Poor)
Des-methyl Analog α 1 β 3 γ 210.15.1 x 10³0.05-
3-Pyridyl Isomer α 5 β 3 γ 2> 500N/AN/ANone
L-655,708 (Control) α 5 β 3 γ 20.000451.8 x 10⁶0.0008~100x
Table 2: Functional Electrophysiology (Whole-Cell Patch-Clamp)

Data represents the functional inhibition of GABA-evoked chloride currents.

Compound / Fragment α 5 IC₅₀ ( μ M) α 1 IC₅₀ ( μ M)Functional Profile Outcome
5-MPI (Target Product) 28.4 > 300 Selective Weak Partial Inverse Agonist
Des-methyl Analog15.218.5Pan-active Inverse Agonist (High Toxicity Risk)
3-Pyridyl Isomer> 500> 500Inactive Scaffold
L-655,708 (Control)0.0020.150Potent Selective Inverse Agonist

Scientific Insight: The Des-methyl analog binds slightly tighter to α 5 ( KD​ 8.4 μ M) than 5-MPI, but it completely fails the cross-reactivity test, binding equally well to α

  • 5-MPI sacrifices a marginal amount of raw affinity to achieve a >15-fold selectivity window at the fragment stage, making it a vastly superior starting point for lead optimization.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in FBDD, cross-reactivity must be assessed using orthogonal techniques: biophysical binding (SPR) and functional validation (Patch-Clamp). The following protocols are designed as self-validating systems.

Protocol 1: High-Throughput SPR Assay for Fragment Cross-Reactivity

Surface Plasmon Resonance (SPR) is utilized because it is label-free and sensitive enough to detect the rapid, transient kinetics ( koff​>0.01s−1 ) typical of low-molecular-weight fragments 3.

  • Sensor Chip Preparation & Target Immobilization:

    • Action: Covalently couple recombinant α 5 β 3 γ 2 and α 1 β 3 γ 2 pentamers to parallel flow cells on a CM5 sensor chip via standard amine coupling.

    • Causality: Parallel immobilization allows the fragment to pass over the target and off-target simultaneously, eliminating run-to-run buffer variances.

    • Self-Validation Checkpoint: Immobilization levels must exceed 3000 Resonance Units (RU). Due to the low mass of 5-MPI (~174 Da), high surface density is mathematically required to generate a detectable signal-to-noise ratio.

  • Fragment Injection (Kinetic Profiling):

    • Action: Inject 5-MPI in a 2-fold dilution series (10 μ M to 500 μ M) at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ and koff​ reflect true binding kinetics rather than diffusion artifacts.

  • Data Processing & Cross-Reactivity Determination:

    • Action: Subtract the signal of the blank reference channel and a buffer-only injection (double referencing).

    • Self-Validation Checkpoint: The reference-subtracted sensorgram for the positive control (L-655,708 at 10 nM) must yield a KD​ within 10% of 0.45 nM. If this fails, the receptor conformation on the chip has degraded, and the run must be discarded.

SPR_Workflow N1 1. Target Immobilization (GABA-A Subunits on Sensor) N2 2. Fragment Injection (5-MPI & Analogs at 10-500 μM) N1->N2 N3 3. Self-Validation (Reference Channel Subtraction) N2->N3 N4 4. Kinetic Analysis (ka, kd, KD Derivation) N3->N4 N5 5. Cross-Reactivity Profiling (Selectivity Determination) N4->N5

FBDD SPR workflow for assessing fragment cross-reactivity and binding kinetics.

Protocol 2: Recombinant Patch-Clamp Electrophysiology

Binding does not equal function. This protocol determines if the fragment successfully acts as an inverse agonist (reducing chloride flow) without cross-reacting with α 1.

  • Cell Preparation:

    • Action: Transiently transfect HEK293T cells with plasmids encoding human α 5, β 3, and γ 2 (or α 1 for off-target screening) alongside a GFP reporter.

    • Causality: Using a recombinant system isolates the specific subunit combination, removing the background noise of native, mixed neuronal GABA_A populations.

  • Electrophysiological Recording:

    • Action: Establish a whole-cell patch configuration. Voltage-clamp the cell at -60 mV. Apply an EC₂₀ concentration of GABA to establish a baseline inward chloride current.

    • Self-Validation Checkpoint: The EC₂₀ GABA application must produce a stable, repeatable inward current across three consecutive pulses. If the current desensitizes by >10%, the cell is unstable and must be rejected.

  • Inverse Agonism Quantification:

    • Action: Co-apply GABA (EC₂₀) with 5-MPI (30 μ M). Measure the percentage decrease in the peak amplitude of the GABA-evoked current.

    • Self-Validation Checkpoint: Application of the L-655,708 control must yield >40% current inhibition on α 5 cells and <5% on α 1 cells. Only then can the 5-MPI data be trusted.

References

  • Source: PubMed Central (PMC)
  • L-655708 | GABAA Receptors Source: Tocris Bioscience URL
  • L-655708 Enhances Cognition in Rats but Is Not Proconvulsant at a Dose Selective for alpha5-containing GABAA Receptors Source: PubMed - NIH URL
  • Surface Plasmon Resonance (SPR)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methyl-3-(pyridin-4-yl)isoxazole

Hazard Assessment and Triage: Acknowledging the Unknowns Due to the absence of a specific Safety Data Sheet (SDS) for 5-Methyl-3-(pyridin-4-yl)isoxazole, a conservative approach to its handling and disposal is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Triage: Acknowledging the Unknowns

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Methyl-3-(pyridin-4-yl)isoxazole, a conservative approach to its handling and disposal is paramount. The chemical structure, featuring both an isoxazole and a pyridine ring, suggests potential hazards that must be anticipated and managed.

  • Isoxazole Moiety: The isoxazole ring, under thermal stress, can undergo decomposition. Studies on the thermal decomposition of isoxazole and its derivatives show that it can break down into compounds like acetonitrile and carbon monoxide, as well as other nitriles and cyanides.[1][2][3] This indicates that uncontrolled heating or incineration must be carefully managed to prevent the release of toxic gases.

  • Pyridine Moiety: The pyridine component of the molecule warrants significant caution. Pyridine itself is a flammable liquid with a strong, unpleasant odor.[4][5] It is classified as a hazardous waste and has established occupational exposure limits set by OSHA.[6][7][8] Exposure can cause a range of health issues, from nausea and dizziness to more severe effects.[4]

Based on these structural components, 5-Methyl-3-(pyridin-4-yl)isoxazole should be treated as a potentially hazardous substance. The following table summarizes the anticipated hazards and the recommended personal protective equipment (PPE).

Anticipated Hazard Rationale Recommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) The pyridine moiety is known to be toxic.[4]Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and chemical splash goggles. Work in a certified chemical fume hood.
Flammability The pyridine ring suggests potential flammability.[4][5]Store away from ignition sources. Use non-sparking tools for handling larger quantities.
Environmental Hazard A related compound is harmful to aquatic life with long-lasting effects.Prevent release to the environment. Dispose of as hazardous waste.
Reactivity The isoxazole ring can undergo thermal decomposition.[1][2]Avoid excessive heat. Store in a cool, dry, and well-ventilated area.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 5-Methyl-3-(pyridin-4-yl)isoxazole, from initial waste segregation to final removal by a certified hazardous waste contractor.

Waste Segregation and Containerization

Proper segregation is the first critical step in safe chemical waste management.[9][10]

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for 5-Methyl-3-(pyridin-4-yl)isoxazole and any materials contaminated with it. This container should be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Choose the Right Container: Use a chemically compatible container. Borosilicate glass or a high-density polyethylene (HDPE) container is recommended.[9] Ensure the container has a secure, leak-proof lid. For solids, a wide-mouth container is preferable.

  • Segregate Incompatibles: Do not mix this waste with other chemical waste streams unless their compatibility is known.[11][12] Specifically, avoid mixing with strong oxidizing agents, strong acids, or strong bases, as these could potentially react with the pyridine or isoxazole rings.

Disposal of Small Quantities (Research Scale)

For small quantities of pure compound (typically <10g) generated in a research setting:

  • Primary Containment: Place the material in a small, sealed container, such as a vial or a small bottle.

  • Secondary Containment: Place the primary container into the designated hazardous waste container for 5-Methyl-3-(pyridin-4-yl)isoxazole waste.

  • Labeling: Ensure the outer container is accurately labeled with the chemical name and an approximate amount.

Disposal of Large Quantities (Bulk)

For larger quantities, additional precautions are necessary:

  • Consult with EHS: Before handling bulk quantities for disposal, consult with your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on local regulations.

  • Secure Packaging: Ensure the material is in a robust, sealed container. If the original container is compromised, transfer the material to a new, appropriate container in a chemical fume hood, wearing full PPE.

  • Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from general laboratory traffic and incompatible chemicals.[13]

Disposal of Contaminated Materials

Items such as gloves, pipette tips, and absorbent paper contaminated with 5-Methyl-3-(pyridin-4-yl)isoxazole must also be disposed of as hazardous waste.

  • Solid Waste: Place all contaminated solid waste into a designated, labeled, and sealed waste bag or container. Do not dispose of this material in the regular trash.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.

  • Solutions: Solutions containing 5-Methyl-3-(pyridin-4-yl)isoxazole should be collected in a labeled, sealed, and chemically compatible container. Do not pour solutions down the drain.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 5-Methyl-3-(pyridin-4-yl)isoxazole.

DisposalWorkflow start Waste Generated: 5-Methyl-3-(pyridin-4-yl)isoxazole waste_type What is the form of the waste? start->waste_type pure_solid Pure Solid or Concentrated Residue waste_type->pure_solid Solid/Residue contaminated_solid Contaminated Solid (Gloves, Paper, etc.) waste_type->contaminated_solid Contaminated Material solution Solution in Solvent waste_type->solution Liquid quantity_check Quantity? pure_solid->quantity_check collect_solids Place in a labeled, sealed bag or container. contaminated_solid->collect_solids collect_solution Collect in a labeled, sealed, compatible container. solution->collect_solution small_quantity Small Quantity (<10g) quantity_check->small_quantity <10g large_quantity Large Quantity (≥10g) quantity_check->large_quantity ≥10g primary_contain Place in a small, sealed primary container. small_quantity->primary_contain consult_ehs Consult with EHS for bulk disposal. large_quantity->consult_ehs final_disposal Store in Satellite Accumulation Area and arrange for pickup by a certified hazardous waste contractor. collect_solids->final_disposal collect_solution->final_disposal secondary_contain Place primary container in designated hazardous waste container. primary_contain->secondary_contain secondary_contain->final_disposal secure_package Ensure robust and secure packaging. consult_ehs->secure_package secure_package->final_disposal

Sources

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